GT 949
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWPOIUAPXDLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of GT 949
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT 949 is a potent and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), a critical protein responsible for the reuptake of glutamate from the synaptic cleft.[1][2][3][4][5] By enhancing the function of EAAT2, this compound effectively reduces extracellular glutamate levels, a mechanism with significant therapeutic potential in various neurological disorders characterized by excitotoxicity. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on glutamate transport kinetics, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Positive Allosteric Modulation of EAAT2
This compound functions as a positive allosteric modulator of EAAT2. This means it binds to a site on the EAAT2 protein that is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter, leading to an enhanced rate of glutamate translocation across the cell membrane without directly competing with the natural substrate. This allosteric mechanism allows for a nuanced modulation of glutamate transport, preserving the endogenous patterns of synaptic transmission while increasing the overall efficiency of glutamate clearance.
Signaling Pathway of this compound Action
Caption: this compound binds to an allosteric site on the EAAT2 transporter, enhancing its glutamate translocation rate.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound as an EAAT2 modulator.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 | 0.26 ± 0.03 nM | COS-7 cells transfected with EAAT2 | |
| Vmax Increase | ~47% | EAAT2-transfected cells | |
| Glutamate Uptake Enhancement | ~58% | Cultured Astrocytes |
Table 2: Selectivity of this compound
| Transporter | Effect | Reference |
| EAAT1 | No effect | |
| EAAT3 | No effect | |
| Dopamine Transporter (DAT) | No significant effect | |
| Serotonin Transporter (SERT) | No significant effect | |
| Norepinephrine Transporter (NET) | No significant effect | |
| NMDA Receptors | No significant effect |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Glutamate Uptake Assays in Transfected COS-7 Cells
This protocol is central to determining the potency and selectivity of this compound.
Caption: Workflow for determining the effect of this compound on glutamate uptake in transfected COS-7 cells.
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Cell Culture and Transfection: COS-7 cells are cultured under standard conditions and transiently transfected with plasmid DNA encoding for human EAAT1, EAAT2, or EAAT3. An empty vector is used as a negative control.
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Compound Incubation: The transfected cells are incubated with various concentrations of this compound for 10 minutes at 37°C.
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Radiolabeled Glutamate Uptake: Following incubation with this compound, 50 nM of 3H-L-glutamate is added, and the uptake is allowed to proceed for 5 minutes.
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Data Analysis: The amount of radiolabeled glutamate taken up by the cells is quantified using a scintillation counter. The results are normalized to the uptake observed in the vehicle-treated control cells to determine the percentage of enhancement. The EC50 value is calculated from the dose-response curves.
Glutamate Uptake Kinetics
To understand how this compound affects the transport process, glutamate uptake kinetics are evaluated.
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Experimental Setup: EAAT2-transfected cells are used.
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Kinetic Assay: The uptake of varying concentrations of 3H-L-glutamate is measured in the presence or absence of a fixed concentration of this compound.
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Data Analysis: The Michaelis-Menten constant (KM) and the maximum velocity (Vmax) of glutamate transport are determined by fitting the data to the Michaelis-Menten equation. A noncompetitive mechanism is indicated by an increase in Vmax with no significant change in KM.
In Vitro Neuroprotection Assay
The neuroprotective effects of this compound are assessed in an in vitro model of excitotoxicity.
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Cell Culture: Primary neuronal cultures or a relevant neuronal cell line are used.
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Excitotoxic Insult: Excitotoxicity is induced by exposing the cells to a high concentration of glutamate or an NMDA receptor agonist.
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Treatment: Cells are co-treated with the excitotoxic agent and varying concentrations of this compound.
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Viability Assessment: Cell viability is measured using a standard assay (e.g., MTT assay) to determine the protective effect of this compound against glutamate-induced cell death.
Molecular Interactions and Binding Site
Site-directed mutagenesis and computational docking studies have provided insights into the potential binding site of this compound on the EAAT2 transporter. These studies suggest that this compound interacts with residues located at the interface between the trimerization and transport domains of the protein. Specifically, residues S465 and W472 have been identified as important for the action of this compound. The enantiomer GT949A was found to be 22-fold more potent than the GT949B enantiomer, providing strong evidence for a specific and chiral interaction within the allosteric binding pocket.
Logical Relationship of Binding and Function
Caption: The binding of this compound to specific residues on EAAT2 initiates a cascade leading to enhanced glutamate uptake and neuroprotection.
Conclusion
This compound is a highly potent and selective positive allosteric modulator of EAAT2. Its mechanism of action, characterized by a noncompetitive enhancement of glutamate transport, offers a promising therapeutic strategy for neurological disorders associated with glutamate excitotoxicity. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other EAAT2 modulators.
References
An In-depth Technical Guide to the EAAT2 Modulator GT 949
Executive Summary: GT 949 is a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2).[1][2] EAAT2 is the primary transporter responsible for clearing the neurotransmitter glutamate from the synaptic cleft, thereby preventing excitotoxicity, a process implicated in numerous neurological disorders.[3][4] Preclinical research has demonstrated that this compound enhances the maximal transport rate of glutamate without affecting the transporter's affinity for its substrate. This activity translates to neuroprotective effects in cellular models of glutamate-induced excitotoxicity. However, recent studies have presented conflicting data, failing to reproduce the EAAT2 activation, which necessitates further investigation. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, efficacy data, and the detailed experimental protocols used in its evaluation.
Introduction: Glutamate Homeostasis and the Role of EAAT2
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS). Its precise regulation is critical for normal synaptic transmission, plasticity, and overall neuronal health. Dysfunction in glutamate clearance leads to its accumulation in the synapse, overstimulation of glutamate receptors (particularly NMDA receptors), and subsequent neuronal damage or death—a phenomenon known as excitotoxicity.
The excitatory amino acid transporter (EAAT) family plays a pivotal role in maintaining low extracellular glutamate concentrations. Of the five subtypes, EAAT2 (also known as GLT-1 in rodents) is predominantly expressed on astrocytes and is responsible for approximately 90% of all glutamate uptake in the brain. Consequently, enhancing EAAT2 function is a promising therapeutic strategy for neurological conditions associated with excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases. This compound emerged from virtual screening efforts as a potential therapeutic agent designed to selectively enhance EAAT2 activity.
Compound Profile: this compound
This compound is a quinoline-2-one derivative with the following chemical properties.
| Property | Value | Citations |
| IUPAC Name | 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one | |
| CAS Number | 460330-27-2 | |
| Molecular Formula | C30H37N7O2 | |
| Molecular Weight | 527.66 g/mol | |
| Appearance | Solid Powder |
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) of EAAT2. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct, topographically separate site on the transporter. This binding event induces a conformational change that enhances the transporter's function.
Kinetic analysis has shown that this compound increases the maximum transport velocity (Vmax) of glutamate uptake by EAAT2 without significantly altering the Michaelis constant (Km), which represents the transporter's affinity for glutamate. This noncompetitive mode of action confirms its role as a PAM, effectively increasing the efficiency of glutamate clearance from the synapse once the transporter is saturated.
Figure 1: Mechanism of EAAT2 Positive Allosteric Modulation by this compound.
In Vitro Efficacy and Potency
The potency of this compound has been quantified in various cellular systems, revealing nanomolar to sub-nanomolar activity. The compound was initially developed as a racemic mixture, and subsequent chiral separation showed that one enantiomer, GT 949A, is significantly more potent.
| Assay System | Compound | Parameter | Value | Citations |
| EAAT2-transfected COS-7 Cells | Racemic this compound | EC50 | 0.26 ± 0.03 nM | |
| GT 949A (enantiomer) | EC50 | 0.041 ± 0.01 nM | ||
| GT 949B (enantiomer) | EC50 | 0.89 ± 0.42 nM | ||
| Cultured Primary Astrocytes | Racemic this compound | EC50 | 1.0 ± 0.07 nM | |
| GT 949A (enantiomer) | EC50 | 0.5 ± 0.04 nM | ||
| GT 949B (enantiomer) | EC50 | 15 ± 1.3 nM | ||
| EAAT2-transfected COS-7 Cells | Racemic this compound | Vmax Increase | ~47% | |
| Racemic this compound | Glutamate Removal Rate | ~70% increase | ||
| Cultured Primary Astrocytes | Racemic this compound | Glutamate Uptake | ~58% enhancement |
Neuroprotective Effects in Excitotoxicity Models
The primary therapeutic potential of an EAAT2 PAM lies in its ability to protect neurons from glutamate-induced excitotoxicity. In vitro studies have confirmed this neuroprotective capacity for this compound.
| Model | Insult | This compound Conc. | Outcome | Citations |
| Neuron-glia co-culture | Acute Glutamate | 10 nM | Neuronal survival increased to ~78% of baseline | |
| Acute Glutamate | 100 nM | Neuronal survival increased to ~97% of baseline | ||
| Neuron-glia co-culture | Oxidative Stress (H2O2) | 10 - 100 nM | No neuroprotection observed |
The lack of protection in the oxidative stress model is hypothesized to be due to direct damage to the glutamate transporters themselves, rendering them unresponsive to modulation. The neuroprotective effect against glutamate insult is dependent on active transport, as co-treatment with the EAAT inhibitor TBOA abolishes the protective effect of this compound.
References
The Selectivity Profile of GT 949: A Potent and Selective Positive Allosteric Modulator of Excitatory Amino Acid Transporter 2 (EAAT2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GT 949, a novel small molecule modulator of Excitatory Amino Acid Transporters (EAATs). This compound has emerged as a highly potent and selective positive allosteric modulator (PAM) of EAAT2, the primary glutamate transporter in the mammalian central nervous system.[1][2][3][4] This document summarizes the quantitative data on its subtype selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflow.
Executive Summary
Glutamate is the principal excitatory neurotransmitter in the brain, and its extracellular concentrations are tightly regulated by EAATs. Dysfunction of these transporters, particularly EAAT2, is implicated in a variety of neurological disorders characterized by excitotoxicity, including stroke, epilepsy, and neurodegenerative diseases. This compound is a positive allosteric modulator that enhances the glutamate transport capacity of EAAT2 without directly competing with glutamate. This selective enhancement of EAAT2 function presents a promising therapeutic strategy for mitigating glutamate-induced neuronal damage.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for EAAT subtypes has been quantitatively assessed, demonstrating a significant preference for EAAT2. The compound shows no modulatory effect on EAAT1 and EAAT3 subtypes. The key quantitative metrics are summarized in the table below.
| Parameter | EAAT1 | EAAT2 | EAAT3 | Reference |
| EC₅₀ (nM) | No effect | 0.26 ± 0.03 | No effect | |
| EC₅₀ (nM) - Racemic Mixture | No effect | ~0.26 | No effect | |
| EC₅₀ (nM) - GT 949A (Enantiomer) | No effect | 0.041 ± 0.01 | No effect | |
| EC₅₀ (nM) - GT 949B (Enantiomer) | No effect | 0.89 ± 0.42 | No effect | |
| Vₘₐₓ Increase | N/A | ~47% - 70% | N/A | |
| Kₘ | N/A | No significant change | N/A |
EC₅₀: Half maximal effective concentration; Vₘₐₓ: Maximum transport rate; Kₘ: Michaelis constant (substrate affinity); N/A: Not applicable.
It is important to note that a recent study was unable to replicate the EAAT2 activating effects of this compound under their specific experimental conditions, suggesting that the observed activity may be sensitive to the assay setup.
Experimental Protocols
The determination of the selectivity profile of this compound primarily relies on in vitro glutamate uptake assays using mammalian cell lines transiently expressing specific human EAAT subtypes.
Cell Culture and Transfection
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Cell Line: COS-7 cells are commonly used due to their low endogenous EAAT expression.
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Transfection: Cells are transiently transfected with plasmids encoding for human EAAT1, EAAT2, or EAAT3. An empty vector is used as a negative control. Transfection is typically performed 24-48 hours prior to the uptake assay.
Glutamate Uptake Assay
This assay measures the rate of radiolabeled glutamate uptake into the transfected cells.
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Cell Plating: Transfected cells are seeded into 24-well or 48-well plates.
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Pre-incubation: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer and then pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 10 minutes) at 37°C.
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Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of ³H-L-glutamate (e.g., 50 nM) to each well.
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Uptake Termination: After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular ³H-L-glutamate.
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Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
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Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. Dose-response curves are generated by plotting the percentage of glutamate uptake enhancement against the concentration of this compound to determine the EC₅₀ value. For kinetic analysis, the assay is performed with varying concentrations of L-glutamate in the presence or absence of a fixed concentration of this compound to determine Vₘₐₓ and Kₘ values.
Visualizations
Experimental Workflow for EAAT Subtype Selectivity
The following diagram illustrates the general workflow for determining the subtype selectivity of a compound like this compound.
Caption: Experimental workflow for determining EAAT subtype selectivity.
Proposed Mechanism of this compound Action
The diagram below illustrates the proposed allosteric modulation of EAAT2 by this compound.
Caption: Proposed allosteric modulation of EAAT2 by this compound.
Conclusion
This compound is a groundbreaking research tool and a potential therapeutic lead that demonstrates high potency and selectivity for EAAT2. Its mechanism as a positive allosteric modulator offers a nuanced approach to enhancing glutamate clearance without directly interfering with substrate binding. The detailed experimental protocols and the clear quantitative selectivity profile provide a solid foundation for further investigation and development of EAAT2-targeted therapeutics. Future research should aim to further elucidate the precise binding site and the structural basis for its subtype selectivity, as well as to reconcile the differing experimental findings regarding its activity.
References
In-Depth Technical Guide to the Physicochemical Properties of GT 949
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of GT 949, a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2). The information herein is intended to support research and development efforts by providing key data and experimental context.
Core Physicochemical and Pharmacological Data
The following tables summarize the essential quantitative data for this compound, facilitating easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one | [1] |
| CAS Number | 460330-27-2 | [1][2] |
| Chemical Formula | C30H37N7O2 | |
| Molecular Weight | 527.66 g/mol | |
| Appearance | Solid | |
| Aqueous Solubility | 301 µg/mL | |
| Solubility in DMSO | Soluble to 100 mM (52.77 mg/mL) | |
| Storage Conditions | Dry, dark at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |
Table 2: Pharmacological Properties of this compound
| Property | Value | Source(s) |
| Target | Excitatory Amino Acid Transporter-2 (EAAT2) | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | |
| EC50 | 0.26 nM | |
| Effect on Glutamate Transport | Enhances glutamate transport in a noncompetitive fashion, with an increase in Vmax of about 47% | |
| Selectivity | Selective for EAAT2 over EAAT1 and EAAT3 | |
| Metabolic Stability (HLM, t1/2) | 5.5 min (Human Liver Microsomes) | |
| Metabolic Stability (MLM, t1/2) | <1.4 min (Mouse Liver Microsomes) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments related to the characterization of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
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Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
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Phase Separation: The suspension is filtered or centrifuged to separate the solid phase from the saturated solution.
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Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve is used for accurate quantification.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
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Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or mouse), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
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Initiation of Reaction: The reaction is initiated by adding this compound (typically at a low micromolar concentration) to the pre-warmed incubation mixture.
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Time-Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
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Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
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Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
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Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) and intrinsic clearance (Clint).
Glutamate Uptake Assay in Cultured Astrocytes
This functional assay measures the ability of this compound to modulate the activity of EAAT2 in a cellular context.
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Cell Culture: Primary astrocytes or a suitable cell line expressing EAAT2 (e.g., COS-7 cells transfected with the EAAT2 gene) are cultured in appropriate media and conditions.
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Assay Buffer: A balanced salt solution (BSS) is prepared. To differentiate EAAT-mediated uptake from other mechanisms, assays can be performed in the presence and absence of sodium ions, as EAATs are sodium-dependent.
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Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.
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Initiation of Uptake: The uptake is initiated by adding a solution containing a low concentration of radiolabeled L-glutamate (e.g., [3H]L-glutamate).
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Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold BSS to remove extracellular radiolabeled glutamate.
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Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
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Data Analysis: The radioactivity counts are normalized to the protein content of the cell lysates. The data is then plotted as glutamate uptake versus the concentration of this compound to determine the EC50 value.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism of action and experimental characterization.
Caption: Experimental workflow for a glutamate uptake assay.
Caption: Signaling pathway of this compound-mediated EAAT2 modulation.
References
GT 949: A Technical Overview of a Novel EAAT2 Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT 949 is a novel, potent, and selective positive allosteric modulator (PAM) of the excitatory amino-acid transporter 2 (EAAT2), a critical protein for clearing glutamate from the synaptic cleft.[1][2][3] Dysfunction of EAAT2 has been linked to a variety of neurological disorders, making it a significant therapeutic target.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and a summary of key quantitative data. Recent conflicting findings regarding its activity are also discussed to provide a balanced perspective.
Discovery
This compound was identified through a virtual screening approach aimed at discovering novel allosteric modulators of EAAT2. This computational method led to the identification of several molecules, including this compound, which were subsequently synthesized and evaluated for their ability to modulate glutamate uptake in cells expressing EAAT2.
Mechanism of Action
This compound acts as a positive allosteric modulator of EAAT2. It enhances the transporter's activity by increasing the rate of glutamate translocation without affecting the substrate's binding affinity. This noncompetitive mode of action results in an increased maximum velocity (Vmax) of glutamate transport. Studies have shown that this compound is highly selective for EAAT2, with no significant effects on other glutamate transporter subtypes, such as EAAT1 and EAAT3, nor on other neurotransmitter transporters like DAT, SERT, and NET, or NMDA receptors.
Signaling Pathway
The proposed mechanism involves this compound binding to an allosteric site on the EAAT2 protein, distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that facilitates a more rapid translocation of glutamate across the cell membrane.
Caption: Proposed mechanism of this compound action on the EAAT2 transporter.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.26 nM | COS-7 cells expressing EAAT2 | |
| Vmax Increase | ~47% | EAAT2-transfected cells | |
| Glutamate Uptake Enhancement | ~58% | Cultured astrocytes |
| Transporter/Receptor | Activity | Reference |
| EAAT1 | No effect | |
| EAAT3 | No effect | |
| DAT, SERT, NET | No significant effect | |
| NMDA Receptors | No significant effect |
Experimental Protocols
Glutamate Uptake Assay in Transfected COS-7 Cells
This assay is used to determine the potency and efficacy of compounds on specific EAAT subtypes.
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Cell Culture and Transfection: COS-7 cells are cultured under standard conditions and transiently transfected with cDNA encoding for human EAAT1, EAAT2, or EAAT3.
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Compound Incubation: Transfected cells are incubated with varying concentrations of this compound for 10 minutes at 37°C.
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Glutamate Uptake: 3H-L-glutamate (50 nM) is added to the cells and incubated for 5 minutes.
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Measurement: The reaction is stopped, and the intracellular radioactivity is measured using a scintillation counter.
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Data Analysis: Results are normalized to the percentage of control (vehicle-treated cells) and expressed as the mean ± SEM. EC50 values are calculated using non-linear regression.
Glutamate Uptake Kinetics
This experiment determines the effect of the compound on the kinetic parameters of glutamate transport.
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Cell Preparation: EAAT2-transfected cells are prepared as described above.
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Compound Pre-incubation: Cells are pre-incubated with a fixed concentration of this compound (e.g., 1 nM).
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Kinetic Analysis: Varying concentrations of 3H-L-glutamate are added, and the initial rates of uptake are measured.
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Data Analysis: The Michaelis-Menten kinetics model is used to calculate the KM and Vmax values. Statistical significance is assessed using one-way ANOVA followed by a post-hoc test.
Experimental Workflow
Caption: Workflow for in vitro glutamate uptake assays.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in in vitro models of excitotoxicity. In primary neuronal cultures subjected to glutamate-induced excitotoxicity, treatment with this compound led to increased neuronal survival. This effect is attributed to the enhanced clearance of excess glutamate from the extracellular space, thereby preventing overstimulation of glutamate receptors and subsequent cell death. However, this compound did not show neuroprotection in a model of oxidative stress, suggesting its protective effects are specific to glutamate-mediated toxicity.
Conflicting Findings and Future Directions
While the initial studies on this compound have shown promising results, a recent 2024 study has raised questions about its activity. This research, utilizing an impedance-based whole-cell assay and radioligand uptake assays, was unable to reproduce the activation of EAAT2 by this compound. The study suggests that the effects of this compound may be dependent on specific and difficult-to-reproduce assay conditions. Furthermore, no evidence of direct binding or stabilization of purified EAAT2 by this compound was observed in a thermal shift assay.
These conflicting findings highlight the need for further investigation to fully elucidate the pharmacological profile of this compound. Future research should focus on:
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Independently replicating the initial findings under various experimental conditions.
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Utilizing alternative and orthogonal assay systems to confirm EAAT2 modulation.
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Conducting structural biology studies to identify the precise binding site and conformational changes induced by this compound.
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Evaluating the in vivo efficacy of this compound in animal models of neurological disorders.
Conclusion
This compound is a pioneering molecule in the field of EAAT2 modulation, with initial studies demonstrating its potential as a potent and selective PAM with neuroprotective effects. However, the recent conflicting reports underscore the complexities of allosteric modulation and the importance of rigorous validation in drug discovery. Further research is imperative to clarify the mechanism of action and therapeutic potential of this compound and to guide the development of the next generation of EAAT2 modulators.
References
An In-Depth Technical Guide on the Core Role of EAAT2 in Glutamate Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), is essential for synaptic plasticity, learning, and memory. However, excessive extracellular glutamate leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in a wide range of acute and chronic neurological disorders. The Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1 in rodents, is the most abundant glutamate transporter in the brain and is primarily responsible for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[1] This technical guide provides a comprehensive overview of the critical role of EAAT2 in glutamate excitotoxicity, detailing its regulation, the molecular cascades it influences, and its potential as a therapeutic target. We present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways to support researchers and drug development professionals in this field.
Introduction to Glutamate Excitotoxicity
Glutamate excitotoxicity is a complex process of neuronal injury and death resulting from the excessive activation of glutamate receptors. Under normal physiological conditions, glutamate released into the synaptic cleft is rapidly cleared by EAATs, primarily EAAT2, which is predominantly expressed on astrocytes surrounding the synapse. This rapid uptake is crucial for terminating synaptic transmission and preventing the overstimulation of glutamate receptors.[1]
Dysfunction or downregulation of EAAT2 leads to the accumulation of glutamate in the extracellular space.[2] This sustained high concentration of glutamate excessively stimulates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on postsynaptic neurons. The overactivation of these receptors, particularly NMDA receptors with their high calcium (Ca2+) permeability, triggers a massive influx of Ca2+ into the neuron. This intracellular Ca2+ overload initiates a cascade of detrimental events, including:
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Mitochondrial Dysfunction: Excessive Ca2+ uptake by mitochondria disrupts the electron transport chain, leading to energy failure and the generation of reactive oxygen species (ROS).
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Activation of Degradative Enzymes: Elevated Ca2+ levels activate proteases (e.g., calpains), lipases, and nucleases that degrade essential cellular components.
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Nitric Oxide Synthase (NOS) Activation: The activation of neuronal NOS produces nitric oxide (NO), which can react with ROS to form highly damaging peroxynitrite.
-
Apoptotic and Necrotic Cell Death: The culmination of these events leads to either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
Glutamate excitotoxicity is implicated in the pathophysiology of numerous neurological disorders, including:
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Amyotrophic Lateral Sclerosis (ALS)
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Alzheimer's Disease
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Parkinson's Disease
-
Huntington's Disease
-
Epilepsy
-
Stroke and Ischemia
-
Traumatic Brain Injury
The Central Role of EAAT2 in Preventing Excitotoxicity
EAAT2 is a sodium-dependent transporter that couples the uptake of one glutamate molecule to the co-transport of three Na+ ions and one H+ ion, and the counter-transport of one K+ ion. This process is electrogenic and crucial for maintaining a low baseline extracellular glutamate concentration, estimated to be as low as 25 nM. EAAT2 is responsible for approximately 90% of the total glutamate uptake in the brain, highlighting its indispensable role in neuronal protection.
A significant body of evidence from both human post-mortem studies and animal models demonstrates a strong correlation between reduced EAAT2 expression or function and neuronal damage in various neurological diseases. For instance, a loss of 30-95% of EAAT2 protein has been observed in the motor cortex and spinal cord of ALS patients. Similarly, decreased EAAT2 expression is found in the brains of individuals with Alzheimer's disease. Animal models lacking EAAT2 exhibit spontaneous lethal seizures and increased susceptibility to brain injury, further underscoring the transporter's neuroprotective function.
Regulation of EAAT2 Expression and Function
The expression and activity of EAAT2 are tightly regulated at multiple levels, offering several potential points for therapeutic intervention.
Transcriptional Regulation: The gene encoding EAAT2, SLC1A2, is subject to complex transcriptional control. Several transcription factors and signaling pathways have been identified as key regulators:
-
Nuclear Factor-kappa B (NF-κB): This pathway is a significant modulator of EAAT2 expression. Activation of NF-κB has been shown to increase EAAT2 transcription.
-
Yin Yang 1 (YY1): YY1 acts as a transcriptional repressor of EAAT2.
-
Epigenetic Modifications: DNA methylation and histone modifications also play a role in regulating EAAT2 expression. For example, hypermethylation of the EAAT2 promoter can lead to reduced expression.
Translational Regulation: Post-transcriptional mechanisms also control EAAT2 protein levels. The 5'-untranslated region (5'-UTR) of EAAT2 mRNA can influence its translational efficiency. Certain stressors and disease-associated insults can impair the translation of EAAT2 transcripts.
Post-Translational Modifications and Trafficking: The function of EAAT2 is also modulated by post-translational modifications, such as phosphorylation and ubiquitination, which can affect its stability and trafficking to the plasma membrane.
Therapeutic Strategies Targeting EAAT2
Given the critical role of EAAT2 in preventing excitotoxicity, enhancing its expression and/or function is a promising therapeutic strategy for a range of neurological disorders. Several approaches are being explored:
-
Transcriptional Activators: Compounds that upregulate EAAT2 gene expression have shown neuroprotective effects in preclinical models. A notable example is the β-lactam antibiotic ceftriaxone, which increases EAAT2 transcription through the NF-κB pathway.
-
Translational Activators: High-throughput screening has identified small molecules that can specifically increase EAAT2 protein expression by enhancing its translation.
-
Positive Allosteric Modulators (PAMs): PAMs are compounds that bind to a site on the transporter distinct from the glutamate binding site and enhance its transport activity. This approach offers the advantage of a rapid onset of action.
Quantitative Data on EAAT2 and Excitotoxicity
The following tables summarize key quantitative data from the literature, providing a comparative overview of EAAT2 function and its modulation.
Table 1: EAAT2 Expression and Function in Neurological Disorders
| Disorder | Brain Region | Change in EAAT2 Protein Level | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Motor Cortex, Spinal Cord | 30-95% decrease | |
| Alzheimer's Disease (AD) | Hippocampus, Temporal Cortex | Decreased | |
| Parkinson's Disease (PD) animal model | Nigrostriatal pathway | Downregulation | |
| Epilepsy (TLE) | Hippocampus | Decreased |
Table 2: Pharmacological Modulation of EAAT2
| Compound | Mechanism of Action | Effect on EAAT2 | Model System | Reference |
| Ceftriaxone | Transcriptional Activator (via NF-κB) | Increased expression and transport | Primary human fetal astrocytes, animal models | |
| Riluzole | Multiple, including enhanced uptake | Increased uptake activity and protein expression | In vitro and in vivo models | |
| Parawixin1 | Positive Allosteric Modulator | Enhanced glutamate uptake | In vitro assays | |
| GT951 | Positive Allosteric Modulator | Enhanced glutamate uptake | In vitro assays |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of EAAT2 and glutamate excitotoxicity. Below are protocols for key experiments.
Glutamate Uptake Assay
This assay measures the functional activity of glutamate transporters.
Materials:
-
Cell culture (e.g., primary astrocytes, COS-7 cells expressing EAAT2, or synaptosomes)
-
[3H]-L-glutamate (radiolabeled glutamate)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
-
Test compounds (activators or inhibitors)
Procedure:
-
Cell Preparation: Plate cells in a 96-well format and culture until confluent.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 10 minutes) at room temperature or 37°C.
-
Uptake Initiation: Add [3H]-L-glutamate to a final concentration of 50 nM to each well to initiate the uptake.
-
Incubation: Incubate for a precise duration (e.g., 10 minutes) at room temperature.
-
Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Non-specific uptake can be determined in the presence of a potent glutamate transporter inhibitor like TBOA. Calculate EC50 or IC50 values for test compounds.
In Vitro Excitotoxicity Assay
This assay assesses neuronal cell death induced by excessive glutamate.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Glutamate
-
Neurobasal medium and supplements
-
Cell viability assays (e.g., Propidium Iodide staining, LDH assay, or measurement of mitochondrial membrane potential with dyes like Rhodamine-123)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture primary neurons for a sufficient period (e.g., 14-16 days in vitro) to allow for maturation.
-
Induction of Excitotoxicity: Expose the neuronal cultures to neurotoxic concentrations of glutamate for a defined period (e.g., 5 minutes to several hours).
-
Treatment: Co-treat with neuroprotective test compounds or pre-treat before glutamate exposure.
-
Assessment of Cell Viability:
-
Propidium Iodide (PI) Staining: After the treatment period, incubate the cells with PI, a fluorescent dye that enters cells with compromised membranes.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell lysis.
-
Mitochondrial Membrane Potential: Use fluorescent dyes like Rhodamine-123 to monitor changes in mitochondrial membrane potential, an early indicator of cell stress.
-
-
Quantification: Quantify the number of dead cells (PI-positive) or the amount of LDH released and compare between different treatment groups.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to EAAT2 and glutamate excitotoxicity.
Caption: The Glutamate Excitotoxicity Cascade.
Caption: Transcriptional Regulation of EAAT2.
Caption: Workflow for a Glutamate Uptake Assay.
Conclusion and Future Directions
EAAT2 is a pivotal player in maintaining glutamate homeostasis and protecting neurons from excitotoxic damage. Its dysfunction is a common feature in a multitude of devastating neurological disorders. The intricate regulation of EAAT2 at transcriptional, translational, and post-translational levels presents numerous opportunities for the development of novel therapeutics. The advancement of EAAT2 activators, including transcriptional and translational enhancers and positive allosteric modulators, holds significant promise for mitigating excitotoxicity and altering the course of these diseases. Future research should focus on elucidating the precise regulatory mechanisms of EAAT2 in different disease contexts, identifying novel and more potent EAAT2-targeting compounds with favorable pharmacokinetic properties, and translating these findings into effective clinical therapies.
References
Foundational Research on Selective EAAT2 Positive Allosteric Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on selective positive allosteric modulators (PAMs) of the Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2, the predominant glutamate transporter in the central nervous system, is critical for maintaining glutamate homeostasis and preventing excitotoxicity.[1][2][3][4][5] Consequently, enhancing its function through positive allosteric modulation represents a promising therapeutic strategy for a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Core Concepts of Selective EAAT2 PAMs
Selective EAAT2 PAMs are small molecules that bind to an allosteric site on the EAAT2 protein, distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that increases the efficiency of glutamate uptake, thereby reducing extracellular glutamate levels without directly activating glutamate receptors. This mechanism of action is expected to have a favorable safety profile compared to direct glutamate receptor antagonists. The primary goal in this field is to develop drug-like, CNS-penetrant EAAT2 PAMs for in vivo studies and potential clinical translation.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of key selective EAAT2 PAMs identified in foundational research. The data is primarily derived from glutamate uptake assays in transfected cell lines.
| Compound Name | Alternative Name | Selective EAAT2 PAM Activity (EC50) | Maximum Efficacy (% of control) | Notes | Reference |
| GT949 | - | 0.26 ± 0.03 nM | ~170% | An early generation, highly potent but lipophilic compound with poor metabolic stability. No effect on EAAT1 and EAAT3. | |
| Compound 4 | DA-023 | 1.0 ± 0.8 nM | 157.3 ± 10.3% | Identified as a selective EAAT2 PAM with reduced lipophilicity compared to GT949. No effects on EAAT1 or EAAT3-mediated uptake. | |
| Compound 40 | NA-014 | 3.5 ± 2.0 nM | 167.3 ± 8.3% | A selective EAAT2 PAM considered as a tool compound for in vivo studies. No effects on EAAT1 or EAAT3-mediated uptake. | |
| (R)-AS-1 | Compound 15 | 25 ± 21 nM | 174 ± 13% | Shows favorable anticonvulsant and safety profiles, with good membrane permeability and metabolic stability. | |
| GT951 | Compound 13 | Not specified | Not specified | Considered a potent mediator of glutamate excitotoxicity. | |
| GTS511 | Compound 14 | 3.8 ± 2.2 nM | Not specified | An optimized compound with more favorable drug-like properties than GT951. |
Key Experimental Protocols
The characterization of selective EAAT2 PAMs relies on a series of well-defined in vitro and in vivo experiments.
In Vitro Glutamate Uptake Assay
This is the primary assay for determining the potency and efficacy of EAAT2 PAMs.
Objective: To measure the effect of a compound on the rate of radiolabeled glutamate uptake into cells expressing a specific EAAT subtype.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3.
-
Assay Preparation: Transfected cells are plated in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake assay is initiated by adding a solution containing a fixed concentration of L-[³H]glutamate.
-
Uptake Termination: After a defined period, the uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of intracellular L-[³H]glutamate is quantified using liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine EC50 and maximal efficacy values.
Neuroprotection Assays
These assays assess the ability of EAAT2 PAMs to protect neurons from excitotoxic insults.
Objective: To determine if enhancing EAAT2 activity can prevent neuronal cell death caused by excessive glutamate.
Methodology:
-
Primary Culture: Primary neuron-glia cultures are prepared.
-
Excitotoxic Insult: Excitotoxicity is induced by exposing the cultures to high concentrations of glutamate or by oxygen-glucose deprivation (OGD).
-
Compound Treatment: The cultures are treated with the EAAT2 PAM before, during, or after the excitotoxic insult.
-
Cell Viability Assessment: Neuronal cell death is quantified using methods such as lactate dehydrogenase (LDH) release assays or fluorescent viability stains.
-
Data Analysis: The neuroprotective effect of the compound is determined by comparing cell viability in treated versus untreated cultures.
Visualizations: Pathways and Workflows
Signaling Pathway for EAAT2 Upregulation
While PAMs act directly on the transporter, other mechanisms can increase EAAT2 expression, such as through the NF-κB signaling pathway.
Caption: NF-κB signaling pathway leading to transcriptional upregulation of EAAT2.
Experimental Workflow for EAAT2 PAM Discovery and Validation
The process of identifying and validating novel selective EAAT2 PAMs follows a structured workflow.
Caption: A typical workflow for the discovery and preclinical validation of selective EAAT2 PAMs.
Logical Relationship of EAAT2 Modulation and Neuroprotection
The therapeutic rationale for EAAT2 PAMs is based on a clear logical progression from molecular action to cellular effect.
Caption: The logical cascade from EAAT2 PAM binding to neuroprotection.
References
- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 3. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GT 949 In Vitro Neuroprotection Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by excitatory amino acid transporters (EAATs).[1][2] Dysfunction of these transporters, particularly EAAT2 (also known as GLT-1), can lead to an accumulation of synaptic glutamate, resulting in excitotoxicity, a key pathological process in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[1][2] GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2. It enhances the rate of glutamate uptake by EAAT2 without altering substrate affinity. This mechanism suggests that this compound could be a promising neuroprotective agent by preventing glutamate-mediated excitotoxicity.
These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in an in vitro model of glutamate-induced excitotoxicity in primary cortical neuron-glia co-cultures.
Data Presentation
The following tables summarize quantitative data from in vitro neuroprotection assays with this compound.
Table 1: Neuroprotective Effect of this compound on Neuronal Survival Following Acute Glutamate Insult
| Treatment Group | Neuronal Survival (% of Baseline) |
| Vehicle Control | 100% |
| 100 µM Glutamate | 55 ± 12% |
| 10 nM this compound + 100 µM Glutamate | 87 ± 15% |
| GT 996 (inactive analog) + 100 µM Glutamate | No significant increase |
| AP-V (positive control) + 100 µM Glutamate | 93 ± 6% |
| Data adapted from studies on primary cortical neuron-glia cultures. |
Table 2: Efficacy and Selectivity of this compound
| Parameter | Value |
| EC50 for EAAT2 modulation | 0.26 nM |
| Enhancement of glutamate uptake in astrocytes | ~58% |
| Effect on DAT, SERT, NET, or NMDA receptors | No significant effect |
Experimental Protocols
Primary Cortical Neuron-Glia Co-Culture
This protocol describes the preparation of primary cortical neuron-glia co-cultures from rodent embryos, suitable for excitotoxicity studies.
Materials:
-
Timed-pregnant rat or mouse (e.g., Sprague-Dawley rat, E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion solution: Papain (20 U/mL) and DNase I (20 U/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates (e.g., 96-well plates)
-
Glia-conditioned medium (optional, can enhance neuronal survival)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto Poly-D-lysine coated plates at a suitable density (e.g., 1 x 10^5 cells/well for a 96-well plate).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue to maintain the cultures with media changes every 2-3 days for at least 14 days in vitro (DIV) to allow for the development of mature neuronal networks and expression of glutamate transporters.
Glutamate-Induced Excitotoxicity Assay
This protocol details the induction of excitotoxicity in mature neuron-glia co-cultures and treatment with this compound.
Materials:
-
Mature primary cortical neuron-glia co-cultures (≥14 DIV)
-
L-glutamic acid stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (e.g., 10 µM in DMSO)
-
Control compounds:
-
Inactive analog (e.g., GT 996)
-
NMDA receptor antagonist (e.g., AP-V)
-
-
Culture medium
Procedure:
-
On the day of the experiment, prepare serial dilutions of L-glutamic acid and test compounds (this compound, GT 996, AP-V) in pre-warmed culture medium.
-
For acute insult:
-
Remove the culture medium from the wells.
-
Add the medium containing the desired concentration of L-glutamate (e.g., 100 µM) to the cells and incubate for 20 minutes at 37°C.
-
After the incubation, remove the glutamate-containing medium and wash the cells once with fresh medium.
-
Add fresh medium containing this compound (e.g., 10 nM) or control compounds to the respective wells.
-
-
For prolonged insult:
-
Co-incubate the cells with L-glutamate and this compound or control compounds for 24 hours.
-
-
Include appropriate controls:
-
Vehicle control (no glutamate, no test compound)
-
Glutamate-only control (induces cell death)
-
This compound-only control (to assess for any intrinsic toxicity)
-
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Proceed to assess neuroprotection using one of the methods described below.
Assessment of Neuroprotection
This method quantifies the survival of neurons by staining for a neuron-specific marker.
Materials:
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibody: Anti-NeuN or Anti-MAP2 antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse or anti-rabbit IgG
-
Nuclear stain: DAPI
-
Fluorescence microscope
Procedure:
-
After the 24-hour incubation, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of NeuN-positive or MAP2-positive cells per field of view. Neuronal survival is expressed as a percentage of the vehicle-treated control group.
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
At the end of the 24-hour treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at room temperature, protected from light, with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control group.
Visualizations
Caption: Experimental workflow for the this compound in vitro neuroprotection assay.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
References
Application Notes and Protocols for GT 949 Glutamate Uptake Assay in Transfected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs).[1][2] The EAAT family consists of five subtypes (EAAT1-5), with EAAT2 (also known as GLT-1) being responsible for the majority of glutamate uptake in the brain.[1] Dysregulation of glutamate transport is implicated in various neurological disorders, making EAATs attractive therapeutic targets.[2]
GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[3] It enhances the rate of glutamate translocation without affecting the substrate binding affinity. This property makes this compound a valuable tool for studying the physiological roles of EAAT2 and for the development of novel neuroprotective therapies. These application notes provide detailed protocols for utilizing this compound in glutamate uptake assays using transfected cells, a common in vitro model for studying transporter function.
Mechanism of Action
This compound acts as a positive allosteric modulator of the EAAT2 transporter. This means it binds to a site on the transporter distinct from the glutamate binding site and enhances the transporter's activity. Specifically, this compound increases the maximal velocity (Vmax) of glutamate transport without significantly altering the affinity (Km) of the transporter for glutamate. The neuroprotective effects of this compound are attributed to its ability to increase the clearance of excess extracellular glutamate, thereby preventing excitotoxicity. The activity of this compound is dependent on a functional EAAT2 transporter, as its effects can be blocked by selective EAAT2 inhibitors like WAY 213613.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from studies using transfected cells.
Table 1: Potency and Efficacy of this compound on EAAT2-mediated Glutamate Uptake in Transfected COS-7 Cells
| Parameter | Value | Reference |
| EC50 | 0.26 ± 0.03 nM | |
| Efficacy (% increase in uptake) | ~70% |
Table 2: Selectivity of this compound for EAAT Subtypes in Transfected COS-7 Cells
| Transporter | Effect of this compound | Reference |
| EAAT1 | No effect | |
| EAAT2 | Potentiation | |
| EAAT3 | No effect |
Table 3: Kinetic Analysis of this compound on EAAT2-mediated Glutamate Uptake in Transfected COS-7 Cells
| Parameter | Effect of this compound | Reference |
| Vmax (maximal velocity) | Increased by ~47% | |
| Km (substrate affinity) | No significant change |
Experimental Protocols
Protocol 1: Transient Transfection of COS-7 Cells with EAATs
This protocol describes the transient transfection of COS-7 cells for the expression of EAATs, a prerequisite for the glutamate uptake assay.
Materials:
-
COS-7 cells (ATCC, cat. no. CRL-1651)
-
cDNAs for human EAAT1, EAAT2, and EAAT3 (e.g., Addgene)
-
Empty vector DNA (e.g., CMV) for background control
-
Serum-free Opti-MEM (e.g., Thermo Fisher, cat. no. 31985062)
-
Transfection reagent (e.g., Trans-IT-LT1, Mirus Bio, cat. no. MIR 2304)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
6-well plates
-
0.05% trypsin/0.53 mM EDTA
Procedure:
-
Cell Seeding: The day before transfection, seed COS-7 cells in 6-well plates at a density that will result in ~60% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of plasmid DNA (EAAT cDNA or empty vector) into serum-free Opti-MEM to a final volume of 250 µL.
-
Add 7.5 µL of transfection reagent to the diluted DNA solution.
-
Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Replace the culture medium in each well with fresh, pre-warmed DMEM with 10% FBS.
-
Add the 250 µL of the DNA-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for gene expression.
Protocol 2: [3H]-L-Glutamate Uptake Assay in Transfected COS-7 Cells
This protocol details the measurement of glutamate uptake in transiently transfected COS-7 cells using radiolabeled glutamate.
Materials:
-
Transfected COS-7 cells (from Protocol 1) in 24-well plates (seeded from the 6-well plates)
-
This compound (Tocris Bioscience or R&D Systems)
-
[3H]-L-glutamic acid
-
WAY 213613 (for inhibition control)
-
Phosphate-Buffered Saline with calcium and magnesium (PBS-CM)
-
Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: 24 hours post-transfection, trypsinize the cells and seed them into 24-well plates at a density of approximately 50,000 cells per well. Allow the cells to attach and grow for another 24 hours.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in PBS-CM.
-
Wash the cells twice with warm PBS-CM.
-
Add the desired concentrations of this compound (or vehicle for control) to the wells.
-
Incubate for 10 minutes at 37°C.
-
-
Glutamate Uptake:
-
Prepare a solution of [3H]-L-glutamate in PBS-CM (e.g., 50 nM final concentration).
-
Add the [3H]-L-glutamate solution to each well.
-
Incubate for 5-10 minutes at 37°C. The uptake should be within the linear range.
-
-
Termination and Washing:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells three times with ice-cold PBS-CM to remove extracellular [3H]-L-glutamate.
-
-
Cell Lysis:
-
Add lysis buffer to each well and incubate for at least 20 minutes on a shaker to ensure complete cell lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background DPM (from cells transfected with the empty vector) from the DPM of EAAT-transfected cells.
-
Normalize the data to the vehicle control (100%).
-
Plot the percentage of glutamate uptake against the logarithm of the this compound concentration to determine the EC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for the this compound glutamate uptake assay in transfected cells.
Caption: Signaling pathway illustrating the mechanism of action of this compound on the EAAT2 transporter.
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
GT 949: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT 949 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2)[1][2][3][4][5]. EAAT2 is the primary transporter responsible for the clearance of the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system. Dysregulation of glutamate transport is implicated in numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. By enhancing the function of EAAT2, this compound offers a promising therapeutic strategy to mitigate glutamate-mediated excitotoxicity. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity and therapeutic potential.
Mechanism of Action
This compound acts as a positive allosteric modulator of EAAT2, meaning it binds to a site on the transporter distinct from the glutamate binding site. This binding event enhances the maximal transport velocity (Vmax) of glutamate uptake without significantly affecting the transporter's affinity for glutamate (Km). This leads to a more efficient clearing of synaptic glutamate, thereby reducing neuronal hyperexcitability and protecting against excitotoxic cell death. This compound is highly selective for EAAT2, showing no significant activity at EAAT1 or EAAT3, nor at dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters, or NMDA receptors.
A diagram illustrating the proposed mechanism of action is provided below.
Caption: Mechanism of this compound action at the synapse.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 | EAAT2-transfected cells | 0.26 ± 0.03 nM | |
| Vmax Increase | EAAT2-transfected cells | ~47% | |
| Glutamate Uptake Enhancement | Cultured Astrocytes | ~58% |
Table 2: Potency of this compound Racemic Mixture and Enantiomers in Cultured Astrocytes
| Compound | EC50 | Reference |
| Racemic Mixture | 1 ± 0.07 nM | |
| Enantiomer A | 0.5 ± 0.04 nM | |
| Enantiomer B | 15 ± 1.3 nM |
Table 3: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvent | DMSO | |
| Stock Solution Concentration | Up to 100 mM | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for up to 2 years |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A crucial first step for in vitro experiments is the correct preparation of a stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 527.66 g/mol ), dissolve 5.28 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Glutamate Uptake Assay in EAAT2-Transfected Cells
This protocol is designed to measure the effect of this compound on glutamate uptake in a controlled cellular environment.
Caption: Workflow for a radiolabeled glutamate uptake assay.
Materials:
-
EAAT2-transfected cells (e.g., COS-7 or HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
³H-L-glutamate
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Cell lysis buffer
-
Scintillation cocktail
-
24-well cell culture plates
Procedure:
-
Seed EAAT2-transfected cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. A typical concentration range to test would be from 0.01 nM to 100 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the this compound dilutions or vehicle to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding ³H-L-glutamate to a final concentration of approximately 50 nM.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes on a shaker.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration in each well, determined by a standard protein assay.
Protocol 3: Neuroprotection Assay in Primary Neuronal Cultures
This protocol assesses the ability of this compound to protect neurons from excitotoxic cell death.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Glutamate or NMDA (as the excitotoxic insult)
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)
-
96-well cell culture plates
Procedure:
-
Plate primary neurons in 96-well plates coated with a suitable substrate (e.g., poly-D-lysine).
-
Culture the neurons for at least 7 days in vitro to allow for maturation.
-
Prepare different concentrations of this compound in the culture medium.
-
Pre-treat the neurons with the this compound dilutions or vehicle control for 1-24 hours.
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100 µM) to the wells (excluding the negative control wells).
-
Co-incubate with the excitotoxic agent and this compound for the desired duration (e.g., 24 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions. For example, for an MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Concluding Remarks
This compound is a valuable research tool for investigating the role of EAAT2 in health and disease. The protocols outlined above provide a framework for studying its effects in various cell culture models. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of experimental design, including appropriate controls and concentration ranges, is essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols for GT-949 in Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. A key pathological feature of HD is glutamate excitotoxicity, which leads to neuronal cell death. The excitatory amino acid transporter 2 (EAAT2), predominantly found on astrocytes, is responsible for the majority of glutamate clearance from the synaptic cleft. Consequently, enhancing EAAT2 activity presents a promising therapeutic strategy for mitigating excitotoxicity in HD.
GT-949 has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2] It is proposed to enhance the rate of glutamate translocation without affecting substrate affinity.[1][3] Preclinical studies in a Drosophila model of Huntington's disease have suggested that EAAT2 activation can ameliorate motor and cognitive impairments.[4] However, it is important to note that recent studies using specific in vitro assays have raised questions about the activity of GT-949 as an EAAT2 activator, highlighting the need for further investigation under various experimental conditions.
These application notes provide an overview of the preclinical data for EAAT2 modulators related to GT-949 in a Huntington's disease model and detailed protocols for key experiments.
Data Presentation
In Vitro Efficacy of GT-949
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.26 nM | COS-7 cells transfected with EAAT2 | |
| Vmax Increase | ~47% | EAAT2-transfected cells | |
| Effect on KM | No statistically significant difference | EAAT2-transfected cells | |
| Selectivity | No effect on EAAT1 or EAAT3 | COS-7 cells transfected with EAAT1, EAAT2, or EAAT3 |
Preclinical Efficacy of Related EAAT2 Activators in a Drosophila HD Model
Studies were conducted using the related EAAT2 activators GT951, GTS467, and GTS551 in a transgenic Drosophila HD model expressing human huntingtin with expanded repeats (Htt128Q).
| Experimental Outcome | Compound(s) | Key Findings | Reference |
| Motor Function | GT951, GTS467, GTS551 | Significantly restored motor function over a wide dose range. | |
| Learning and Memory | GT951, GTS467, GTS551 | Significantly improved olfactory associative learning and short-term memory. | |
| Middle-Term Memory | GT951, GTS551 | Improved middle-term memory in a low-performing group. | |
| Survival | GT951, GTS551 | Partially protected against early mortality. | |
| Gene Expression | GT951, GTS467, GTS551 | Induced epigenetic expression of the Drosophila EAAT2 homolog. |
Signaling Pathway
Experimental Protocols
Glutamate Uptake Assay in Cultured Astrocytes
This protocol is adapted from methodologies used to characterize EAAT2 modulators.
Objective: To determine the effect of GT-949 on glutamate uptake in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
[3H]-L-glutamate
-
GT-949
-
TBOA (a non-selective EAAT inhibitor, as a control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Culture primary astrocytes in 24-well plates until confluent.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Pre-incubate the cells with varying concentrations of GT-949 (e.g., 0.1 nM to 1 µM) or vehicle control in DMEM for 10 minutes at 37°C. Include a set of wells with TBOA as a negative control for transporter-mediated uptake.
-
Add [3H]-L-glutamate to a final concentration of 50 nM and incubate for 5 minutes at 37°C.
-
To terminate the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials containing scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
Motor Function Assay in Drosophila HD Model (Larval Line Crossing Assay)
This protocol is based on the methods described for testing EAAT2 activators in a Drosophila model of HD.
Objective: To assess the effect of GT-949 on the motor function of Drosophila larvae expressing mutant huntingtin.
Materials:
-
Drosophila HD model (e.g., expressing Htt128Q) and control flies.
-
Standard Drosophila food.
-
GT-949 dissolved in a suitable vehicle.
-
Petri dishes with agar.
-
Fine paintbrush.
-
Microscope for observation.
-
Timer.
Procedure:
-
Prepare Drosophila food containing various concentrations of GT-949 or vehicle control.
-
Allow flies to lay eggs on the prepared food. The resulting larvae will ingest the compound throughout their development.
-
Collect third instar larvae and rinse them with distilled water.
-
Place a single larva in the center of an agar plate with a grid of lines.
-
Count the number of lines the larva crosses within a specified time (e.g., 60 seconds).
-
Repeat for a sufficient number of larvae in each treatment group (n > 20).
-
Compare the line crossing frequency between the different treatment groups.
Discussion and Future Directions
The initial characterization of GT-949 and related compounds in preclinical models of Huntington's disease suggests a potential therapeutic benefit through the modulation of glutamate transport. The positive outcomes in the Drosophila HD model, particularly the improvements in motor and cognitive functions, are encouraging.
However, the conflicting data regarding GT-949's ability to activate EAAT2 in certain in vitro assays necessitates a cautious interpretation of its mechanism of action. The discrepancies may arise from differences in experimental systems, such as cell types, expression levels of the transporter, and assay conditions. Therefore, further validation of GT-949's activity in a variety of preclinical models and assay formats is crucial.
Future studies should aim to:
-
Test GT-949 in mammalian models of Huntington's disease to assess its efficacy and safety.
-
Investigate the pharmacokinetic and pharmacodynamic properties of GT-949 in vivo.
-
Further elucidate the precise molecular mechanism by which GT-949 and related compounds modulate EAAT2 activity.
-
Explore the potential of these compounds in other neurological disorders where glutamate excitotoxicity is implicated.
By addressing these points, a clearer understanding of the therapeutic potential of GT-949 and other EAAT2 modulators for Huntington's disease can be achieved.
References
- 1. Still in search for an EAAT activator | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 2. Frontiers | Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating GT 949 in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3][4] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[5] The glutamatergic system, particularly the dysregulation of glutamate transporters, has been identified as a critical component in the pathophysiology of neuropathic pain. Excessive extracellular glutamate leads to neuronal hyperexcitability and central sensitization, key contributors to the chronic pain state.
GT 949 is a novel, selective modulator of glutamate transporters, designed to enhance glutamate uptake in the spinal cord. By restoring glutamate homeostasis, this compound is hypothesized to attenuate the neuronal hyperexcitability that drives neuropathic pain. These application notes provide detailed protocols for the preclinical evaluation of this compound in established rodent models of neuropathic pain.
Quantitative Data Summary
The following tables are templates for summarizing the efficacy data of this compound in rodent models of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Day 14 Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle Control | - | 10 | 15.2 ± 0.8 | 1.5 ± 0.3 | 0% |
| This compound | 1 | 10 | 15.1 ± 0.9 | 4.2 ± 0.5* | X% |
| This compound | 10 | 10 | 15.3 ± 0.7 | 8.9 ± 0.7 | Y% |
| This compound | 30 | 10 | 15.0 ± 0.8 | 12.5 ± 1.1*** | Z% |
| Positive Control (Gabapentin) | 100 | 10 | 15.4 ± 0.9 | 10.1 ± 0.9 | W% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as Mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Latency (s) | Post-SNI Day 14 Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle Control | - | 10 | 12.1 ± 0.5 | 4.3 ± 0.4 | 0% |
| This compound | 1 | 10 | 12.3 ± 0.6 | 6.8 ± 0.5* | X% |
| This compound | 10 | 10 | 12.0 ± 0.4 | 9.2 ± 0.6 | Y% |
| This compound | 30 | 10 | 12.2 ± 0.5 | 11.1 ± 0.7*** | Z% |
| Positive Control (Pregabalin) | 30 | 10 | 12.4 ± 0.6 | 9.8 ± 0.8 | W% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as Mean ± SEM.
Experimental Protocols
Rodent Models of Neuropathic Pain
Two widely used and validated rodent models of peripheral neuropathic pain are recommended for evaluating the efficacy of this compound.
The CCI model induces a peripheral mononeuropathy that mimics chronic nerve compression in humans.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut around the nerve with about 1 mm spacing.
-
The ligatures should be tied until they just elicit a brief twitch in the respective hind limb.
-
Close the muscle layer and skin with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Administer post-operative analgesics for 24-48 hours. Monitor animals for signs of distress and infection. Pain hypersensitivity typically develops within 7-10 days and can last for several months.
The SNI model produces a robust and long-lasting neuropathic pain state by partially denervating the hind paw.
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and ligate the common peroneal and tibial nerves with 6-0 silk suture.
-
Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-Operative Care: Provide post-operative analgesia and monitor for any signs of distress. Mechanical allodynia develops rapidly, within 24 hours, and is maintained for several weeks.
Behavioral Testing
Behavioral tests are used to assess pain-related behaviors in response to mechanical and thermal stimuli.
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a Plexiglas chamber on an elevated mesh floor and allow for habituation for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Record the filament that elicits a withdrawal response.
-
This test measures the paw withdrawal latency to a noxious thermal stimulus.
-
Apparatus: A Hargreaves apparatus with a radiant heat source.
-
Procedure:
-
Place the animal in a Plexiglas chamber on a glass floor and allow for habituation.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Record the paw withdrawal latency.
-
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Neuropathic Pain
Caption: Hypothesized mechanism of this compound in alleviating neuropathic pain.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound in rodent models of neuropathic pain.
References
- 1. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 2. Study finds important link between genetic markers and neuropathic pain — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 3. transpharmation.com [transpharmation.com]
- 4. Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing GT-949 Efficacy In Vivo
Introduction
GT-949 is a novel, potent, and selective small molecule inhibitor designed to target the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR axis is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[1][2][3][4] Aberrant activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, drives tumorigenesis and therapeutic resistance.[1] GT-949 aims to suppress tumor growth by blocking this signaling cascade.
This document provides a comprehensive protocol for evaluating the in vivo antitumor efficacy of GT-949 using a human tumor cell line-derived xenograft (CDX) mouse model. The protocol details the procedures for tumor implantation, treatment administration, tumor growth inhibition assessment, and pharmacodynamic (PD) biomarker analysis to confirm target engagement.
Mechanism of Action
GT-949 inhibits PI3K, a critical upstream kinase. This inhibition prevents the phosphorylation and activation of Akt, which in turn blocks downstream signaling to mTOR and other effectors responsible for cell cycle progression and survival.
Materials and Reagents
-
Cell Line: Human cancer cell line with known PI3K pathway activation (e.g., MCF-7, A549).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents:
-
GT-949 (powder form)
-
Vehicle solution (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-Actin
-
HRP-conjugated secondary antibodies
-
Formalin, Paraffin, Xylene, Ethanol series
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Experimental Protocols
The overall experimental process involves establishing tumors in mice, administering the treatment, monitoring tumor growth, and finally, collecting tissues for pharmacodynamic analysis.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GT 949 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GT 949.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For optimal results, use newly opened, anhydrous DMSO.[2]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound is soluble up to 100 mM in DMSO.[1] One supplier suggests a solubility of 50 mg/mL (94.76 mM) in DMSO, requiring sonication to achieve full dissolution.[2]
Q3: Can I dissolve this compound in ethanol?
A3: Yes, this compound is soluble in ethanol at approximately 10 mM, though heating may be required to fully dissolve the compound.
Q4: What are the recommended storage conditions for solid this compound?
A4: Solid this compound should be stored at -20°C.
Q5: How stable is this compound when stored as a solid?
A5: When stored correctly at -20°C, this compound is stable for at least four years. Another source suggests stability for at least two years.
Q6: What are the recommended storage conditions for this compound in solution?
A6: Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. For solutions in solvent, storage at -80°C is recommended for up to two years, or at -20°C for up to one year.
Troubleshooting Guides
Issue: Precipitation or phase separation occurs during the preparation of a this compound solution.
Solution:
If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. Ensure you are using a high-purity, anhydrous solvent, as the presence of water can significantly impact solubility.
Experimental Protocol: Preparing a Stock Solution of this compound in DMSO
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Issue: I need to prepare a formulation of this compound for in vivo experiments.
Solution:
Several vehicle formulations have been successfully used for in vivo administration of this compound. The choice of vehicle will depend on the specific requirements of your experiment (e.g., route of administration, desired concentration).
Experimental Protocols: In Vivo Formulations
-
Protocol 1: A solution of ≥ 2.5 mg/mL (4.74 mM) can be prepared by adding the following solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: A clear solution of ≥ 2.5 mg/mL (4.74 mM) can be achieved by adding solvents in this order: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3: A formulation of ≥ 2.5 mg/mL (4.74 mM) can be made by adding 10% DMSO followed by 90% Corn Oil.
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mM | ||
| DMSO | 50 mg/mL (94.76 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | |
| Ethanol | ~10 mM | Requires heating. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.74 mM) | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.74 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.74 mM) | Clear solution. |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | |
| Solid | -20°C | ≥ 2 years | |
| In Solvent | -80°C | 2 years | |
| In Solvent | -20°C | 1 year |
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Storage and stability guidelines for this compound.
References
troubleshooting inconsistent GT 949 results
Technical Support Center: GT 949 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the this compound assay. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a novel colorimetric assay designed to measure the activity of the fictitious enzyme "Tyrosine Kinase Alpha" (TKA) in cell lysates. TKA is a key enzyme in the "Alpha Signaling Pathway," which is implicated in cellular proliferation. The assay is designed for high-throughput screening of potential TKA inhibitors.
Q2: What are the most common sources of variability in the this compound assay?
Inconsistent results in the this compound assay can often be traced back to a few common sources of error. These include:
-
Reagent Preparation and Handling: Improperly prepared or stored reagents are a primary cause of variability.
-
Pipetting Inaccuracy: Small volume variations, especially of the enzyme or substrate, can lead to significant differences in results.
-
Incubation Times and Temperatures: Deviations from the recommended incubation parameters can alter enzyme activity.
-
Plate Reader Settings: Incorrect wavelength settings or a miscalibrated plate reader will lead to inaccurate measurements.
-
Cell Culture Conditions: Variations in cell confluency, passage number, or serum concentration can affect TKA expression and activity.
Troubleshooting Guides
Issue 1: High Background Signal
Symptom: The absorbance values in your negative control wells (no enzyme) are significantly higher than the blank wells (no substrate).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Substrate Instability | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Contaminated Reagents | Use fresh, sterile reagents. Ensure dedicated pipette tips are used for each reagent to prevent cross-contamination. |
| Improper Washing Steps | Ensure all washing steps are performed thoroughly as per the protocol to remove any unbound reagents. |
Experimental Protocol: Substrate Stability Test
-
Prepare the this compound substrate solution according to the kit protocol.
-
Dispense the substrate into multiple wells of a 96-well plate.
-
Read the absorbance at 450 nm at time 0.
-
Incubate the plate at room temperature and take readings every 15 minutes for one hour.
-
A stable substrate should show minimal increase in absorbance over time.
Issue 2: Inconsistent Results Between Replicates
Symptom: You observe high variability (Coefficient of Variation > 15%) between technical replicates of the same sample.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation | Use a calibrated incubator and ensure even temperature distribution across the microplate. Avoid stacking plates. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS. |
Experimental Workflow: Minimizing Pipetting Errors
Caption: Workflow for reducing pipetting variability.
Issue 3: Low Signal-to-Noise Ratio
Symptom: The difference in absorbance between your positive control (active enzyme) and negative control is very small.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the TKA enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test a new vial of enzyme. |
| Sub-optimal Substrate Concentration | Perform a substrate titration experiment to determine the optimal concentration for your experimental conditions. |
| Incorrect Filter on Plate Reader | Verify that the plate reader is set to measure absorbance at 450 nm. |
Signaling Pathway: The Alpha Signaling Pathway
Caption: The hypothetical Alpha Signaling Pathway targeted by this compound.
Issue 4: Unexpected Results with Known Inhibitors
Symptom: A known TKA inhibitor is not showing the expected dose-dependent inhibition in the this compound assay.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Confirm the stability and proper storage of your inhibitor. Prepare fresh dilutions for each experiment. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Perform a concentration validation using an orthogonal method if possible. |
| Assay Interference | The inhibitor may be interfering with the detection components of the assay. Run a control plate with the inhibitor and substrate but no enzyme to check for direct interactions. |
Logical Relationship: Troubleshooting Inhibitor Efficacy
Caption: Decision tree for troubleshooting inhibitor studies.
Technical Support Center: Investigating the Reproducibility of GT 949's Effects on EAAT2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of the compound GT 949 on the Excitatory Amino Acid Transporter 2 (EAAT2). The information provided is based on published scientific literature and is intended for a technical audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported effect of this compound on EAAT2?
This compound has been reported in some studies to be a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2] It is suggested to enhance the maximal transport rate (Vmax) of glutamate without altering the substrate affinity (Km).[3][4] The reported potency (EC50) is in the sub-nanomolar range, approximately 0.26 nM.[5]
Q2: Are the effects of this compound on EAAT2 reproducible?
There are significant concerns regarding the reproducibility of this compound's activating effects on EAAT2. A recent study was unable to replicate the previously reported activation of EAAT2 using both impedance-based and radioligand uptake assays. This study suggests that the activation of EAAT2 by this compound may require specific assay conditions that are difficult to reproduce.
Q3: What could be the reasons for the discrepancy in the results?
The exact reasons for the conflicting findings are not yet fully understood. However, potential factors could include:
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Assay-specific conditions: Subtle differences in experimental protocols, such as buffer composition, cell lines, protein expression levels, and the specific technologies used (e.g., impedance vs. traditional radioligand uptake), could significantly impact the outcome.
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Compound characteristics: The stability and solubility of the compound under different experimental conditions could play a role.
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Cellular context: The cellular environment, including the expression of interacting proteins and the overall health of the cells, might influence the activity of this compound.
Q4: Has this compound shown any off-target effects?
The initial studies on this compound reported high selectivity for EAAT2, with no significant effects on EAAT1, EAAT3, dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), or NMDA receptors.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments aimed at evaluating the effect of this compound on EAAT2.
Q: I am not observing any activation of EAAT2 with this compound in my radioligand uptake assay. What should I check?
A: Consider the following factors:
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Cell Line and Transfection Efficiency:
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Are you using a cell line with robust and consistent EAAT2 expression? The original positive findings used transiently transfected COS-7 cells.
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Have you confirmed the expression level of EAAT2 (e.g., via Western blot or qPCR)? Low or variable expression could mask a potentiation effect.
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Radioligand and Substrate Concentrations:
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What is the concentration of the radiolabeled substrate (e.g., ³H-L-glutamate)? The original study used 50 nM ³H-L-glutamate.
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The study that failed to reproduce the effect noted that if the effect of this compound is only observable at low glutamate concentrations, it might be missed in assays requiring higher concentrations.
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Incubation Times and Temperatures:
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Are your pre-incubation and incubation times consistent with the published protocols? The original study describes a 10-minute pre-incubation with this compound at 37°C, followed by a 5-minute incubation with the radiolabeled substrate.
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Buffer Composition:
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Carefully check the composition of your uptake and wash buffers. Ionic strength and the presence of specific ions can be critical for transporter function.
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-
Compound Integrity:
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Have you verified the purity and integrity of your this compound compound?
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How are you preparing your stock and working solutions? this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is low and consistent across all conditions.
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Q: I am using an impedance-based assay (like xCELLigence) and do not see an effect of this compound. Why might this be?
A: A study specifically using an impedance-based assay failed to detect EAAT2 activation by this compound. The authors of that study suggest a few possibilities:
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Assay Sensitivity: The impedance-based assay may not be sensitive enough to detect the specific type of activation allegedly produced by this compound.
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Mechanism of Action: The cellular changes induced by this compound-mediated EAAT2 activation might not translate into a detectable change in cell impedance.
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Requirement for Low Substrate Concentration: Impedance-based assays for EAAT2 may require high micromolar concentrations of glutamate to elicit a signal, which could obscure any potentiating effect of this compound that is only present at lower substrate concentrations.
Comparative Quantitative Data
The following tables summarize the key quantitative data from the conflicting studies.
Table 1: Reported Positive Effects of this compound on EAAT2
| Parameter | Value | Cell Type | Assay Type | Reference |
| EC50 | 0.26 ± 0.03 nM | COS-7 cells | Radioligand Uptake | |
| Vmax Increase | ~47% | COS-7 cells | Radioligand Uptake | |
| Glutamate Uptake Enhancement | ~70% | COS-7 cells | Radioligand Uptake | |
| Glutamate Uptake Enhancement | ~58% | Cultured Astrocytes | Radioligand Uptake |
Table 2: Studies Reporting No Effect of this compound on EAAT2
| Compound | Concentration Range | Cell Type | Assay Type | Outcome | Reference |
| This compound | Wide range | HEK cells expressing EAAT2 | Impedance-based (xCELLigence) | No activation observed | |
| This compound | Wide range | HEK cells expressing EAAT2 | Radioligand Uptake | No activation observed | |
| This compound | Not specified | Purified EAAT2 | Thermal Shift Assay | No evidence of binding or stabilization |
Detailed Experimental Protocols
Protocol 1: Radioligand Uptake Assay (Based on the study reporting positive effects)
This protocol is adapted from the methodology described in the study that identified this compound as an EAAT2 PAM.
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Cell Culture and Transfection:
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Culture COS-7 cells in appropriate media.
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Transiently transfect cells with a plasmid encoding human EAAT2. Use an empty vector as a control.
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Plate transfected cells into 24-well plates and allow them to grow for 24-48 hours.
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Assay Procedure:
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Wash the cells with Krebs-HEPES buffer.
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Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
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Initiate the uptake by adding 50 nM ³H-L-glutamate and incubate for 5 minutes at 37°C.
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Terminate the uptake by aspirating the solution and washing the cells rapidly with ice-cold Krebs-HEPES buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
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Measure the radioactivity in the cell lysates using a scintillation counter.
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Normalize the data to the protein concentration in each well.
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Protocol 2: Considerations from the Study Reporting Non-reproducibility
The study that could not reproduce the activating effects of this compound utilized two different radioligand uptake assay setups: a novel method and a replication of previously published methods. While specific details of their replicated protocol are not exhaustively listed, they highlight that even when attempting to copy existing literature, no activation was observed. They also employed a different cell line (HEK-JumpIn-EAATs) for their experiments.
Mandatory Visualizations
Troubleshooting Workflow for this compound Experiments
The following diagram outlines a logical workflow for troubleshooting experiments designed to assess the effect of this compound on EAAT2 activity.
A troubleshooting workflow for investigating the effects of this compound on EAAT2.
References
- 1. rndsystems.com [rndsystems.com]
- 2. tocris.com [tocris.com]
- 3. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing GT 949 Concentration for In Vitro Experiments
Disclaimer: GT 949 is a selective excitatory amino acid transporter-2 (EAAT2) positive allosteric modulator.[1][2] This guide provides a comprehensive framework for optimizing its concentration in in vitro experiments based on publicly available information and general best practices for novel compounds. The protocols and data presented herein are illustrative and should be adapted based on your specific experimental setup and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator of the excitatory amino acid transporter-2 (EAAT2).[3] It does not directly bind to the glutamate binding site but rather enhances the glutamate translocation rate.[3] This leads to increased glutamate uptake by astrocytes, which can be neuroprotective in models of excitotoxicity. It is highly selective for EAAT2, with no significant effect on EAAT1, EAAT3, or other neurotransmitter transporters like DAT, SERT, and NET.
Q2: What is the recommended starting concentration for this compound in a new experiment?
A2: For a potent compound like this compound, with a reported EC50 of 0.26 nM in EAAT2-transfected cells, it is crucial to start with a wide, logarithmic dilution series. A recommended starting range would be from 0.01 nM to 1 µM. This broad range will help establish a dose-response curve and identify the optimal concentration window for your specific assay and cell type.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For example, you can dissolve it to a stock concentration of up to 100 mM in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Always ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected increase in glutamate uptake. What are some possible reasons?
A4: There could be several reasons for a lack of effect:
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Low EAAT2 Expression: The cell line you are using (e.g., primary neurons, astrocytes, or a transfected cell line) may not express sufficient levels of EAAT2. Verify EAAT2 expression using techniques like Western blotting or qPCR.
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Incorrect Concentration Range: You may be working outside the effective concentration range. Perform a full dose-response curve to identify the optimal concentration.
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Compound Instability: Ensure your stock solution is properly stored (at -20°C or -80°C) and that the compound is stable in your experimental buffer or medium for the duration of the assay.
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Assay Sensitivity: Your glutamate uptake assay may not be sensitive enough to detect changes. Optimize assay conditions, such as incubation time and substrate concentration.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: It is essential to determine the cytotoxic profile of this compound in parallel with your functional assays. Standard cell viability assays like MTT, MTS, or CellTiter-Glo® can be used. Run a dose-response experiment with a concentration range higher than your expected effective concentration (e.g., up to 100 µM) to identify the concentration at which cell viability is compromised. This will help you define a therapeutic window.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during compound addition.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and mix thoroughly after adding the compound.3. Avoid using the outer wells of the plate for critical data points; fill them with sterile PBS or medium to maintain humidity. |
| This compound precipitates in the culture medium | 1. The compound's solubility limit in aqueous medium is exceeded.2. Interaction with components in the serum or medium. | 1. Lower the final concentration of this compound.2. Ensure the DMSO stock is fully dissolved before diluting in medium.3. Consider using a different formulation or a lower percentage of serum if your experiment allows. |
| EC50 value is significantly different from published values | 1. Differences in cell lines (e.g., endogenous vs. overexpressed EAAT2).2. Variations in experimental conditions (incubation time, substrate concentration).3. Incorrect data analysis or curve fitting. | 1. Confirm the EAAT2 expression level in your cell line.2. Standardize your protocol and ensure all parameters are consistent.3. Use appropriate non-linear regression models to fit the dose-response curve and calculate the EC50. |
| Unexpected cell death at effective concentrations | 1. The compound may have off-target effects at higher concentrations.2. The chosen cell line is particularly sensitive. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration 50 (CC50).2. Select a concentration for your functional assays that is well below the CC50 value.3. Reduce the incubation time if possible. |
Data Presentation
Table 1: Hypothetical Potency and Cytotoxicity of this compound in Different In Vitro Models
| Cell Line | Description | Assay Type | Endpoint | Hypothetical Value |
| COS-7 (EAAT2-transfected) | Monkey kidney cells overexpressing human EAAT2 | Glutamate Uptake | EC50 | 0.26 nM |
| Primary Astrocytes | Rodent cortical astrocytes with endogenous EAAT2 | Glutamate Uptake | EC50 | ~1 nM |
| Primary Neurons | Rodent cortical neurons | Cell Viability (MTT) | CC50 (48h) | > 50 µM |
| SH-SY5Y | Human neuroblastoma cell line | Cell Viability (MTT) | CC50 (48h) | > 50 µM |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell System | Recommended Concentration Range | Key Considerations |
| Glutamate Uptake Assay | EAAT2-expressing cells | 0.01 nM - 100 nM | A full dose-response curve is essential to determine EC50. |
| Neuroprotection Assay | Primary neurons + excitotoxic agent | 1 nM - 1 µM | Co-incubation with astrocytes may be required to observe the effect. |
| Cytotoxicity Assay | Any cell line used | 10 nM - 100 µM | Determine the CC50 to establish a safe working concentration range. |
| Target Engagement (Western Blot) | EAAT2-expressing cells | 1 nM - 1 µM | Not applicable for target engagement, as this compound is a positive allosteric modulator and does not typically alter protein expression levels. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Radioactive Glutamate Uptake Assay
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Cell Seeding: Plate EAAT2-expressing cells (e.g., primary astrocytes or transfected HEK293 cells) in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
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Preparation of this compound Dilutions: Prepare a 10 mM stock of this compound in DMSO. Perform a serial dilution in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final concentrations ranging from 0.01 nM to 100 nM. Include a vehicle control (DMSO only).
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Pre-incubation: Gently wash the cells twice with the assay buffer. Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
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Glutamate Uptake: Add a mixture of non-radiolabeled L-glutamate and [3H]L-glutamate to each well to initiate the uptake. The final glutamate concentration should be close to the Km for EAAT2.
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Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
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Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold assay buffer to stop the uptake.
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Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Normalize the data to the vehicle control. Plot the percentage of glutamate uptake against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
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Cell Seeding: Seed your chosen cell line in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium, with concentrations ranging from 10 nM to 100 µM. Remove the old medium and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control.
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the log concentration of this compound to determine the CC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound action on the EAAT2 transporter.
Caption: Experimental workflow for optimizing this compound concentration.
References
addressing GT 949 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GT 949, a selective positive allosteric modulator of the excitatory amino acid transporter-2 (EAAT2).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in EC50 Values for this compound
Question: We are observing significant well-to-well and day-to-day variability in the calculated EC50 value of this compound in our glutamate uptake assays. What are the potential causes and solutions?
Answer: High variability in EC50 values is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Health and Consistency | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered transporter expression. - Cell Seeding Density: Ensure uniform cell seeding density across all wells. Over-confluent or under-confluent cells can exhibit different levels of EAAT2 expression and activity. - Culture Conditions: Maintain consistent culture conditions (media, serum, supplements, CO2, temperature, humidity). Variations can impact cell health and protein expression. |
| Assay Protocol and Reagents | - This compound Stock Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and aliquot for single use to avoid freeze-thaw cycles.[1][2] Ensure complete solubilization, as precipitation can lead to inaccurate concentrations. - Radiolabeled Substrate: Use high-quality, non-expired radiolabeled glutamate. Check for proper storage and handling to prevent degradation. - Incubation Times: Adhere strictly to optimized incubation times for both this compound pre-incubation and glutamate uptake. Deviations can significantly impact the results. - Washing Steps: Perform washing steps quickly and consistently to remove unincorporated radiolabeled glutamate without dislodging cells. |
| This compound Enantiomers | The two enantiomers of this compound have significantly different potencies.[3] If using a racemic mixture, batch-to-batch variations in the enantiomeric ratio could contribute to variability. Consider using a specific, chirally pure enantiomer if possible. |
| Data Analysis | - Curve Fitting: Use a consistent and appropriate non-linear regression model to fit the dose-response data. - Outlier Removal: Establish clear criteria for identifying and handling outliers. |
Issue 2: Lower than Expected Vmax Increase with this compound
Question: Our kinetic assays show a smaller than expected increase in the maximal velocity (Vmax) of glutamate uptake after applying this compound. What could be the reason?
Answer: this compound is a positive allosteric modulator that is expected to increase the Vmax of glutamate transport by EAAT2 without significantly affecting the KM.[3] A lower than expected increase in Vmax can indicate suboptimal assay conditions or issues with the experimental system.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Sub-saturating Glutamate Concentration | To accurately determine Vmax, the glutamate concentrations used in the assay must be saturating. Ensure your glutamate concentration range extends well above the KM of EAAT2. |
| Cellular ATP Levels | Glutamate transport is an energy-dependent process. Depleted intracellular ATP levels can limit the maximal transport rate. Ensure cells are healthy and metabolically active. Use fresh, high-glucose media and avoid prolonged incubation times that could stress the cells. |
| Endogenous EAAT Expression | If using a cell line with low endogenous or transfected EAAT2 expression, the effect of this compound may be less pronounced. Verify the expression level of EAAT2 in your cell model using techniques like Western blot or qPCR. |
| Presence of EAAT Inhibitors | Contaminants in media or reagents, or secreted factors from the cells themselves, could be inhibiting EAAT2 activity. The use of a known EAAT inhibitor, such as TBOA, as a control is recommended to define the specific uptake component. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). It binds to a site on the transporter that is distinct from the glutamate binding site and enhances the transporter's function by increasing the maximal velocity (Vmax) of glutamate uptake. This leads to more efficient clearing of glutamate from the extracellular space.
Q2: What cell lines are suitable for studying this compound's effects?
Commonly used cell lines for studying EAAT2 modulators include COS-7 or HEK293 cells transiently or stably transfected with the human EAAT2 gene. Primary astrocyte cultures are also a relevant model as they endogenously express high levels of EAAT2.
Q3: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in DMSO to prepare a concentrated stock solution, which should also be stored at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q4: Is this compound selective for EAAT2?
Yes, this compound is reported to be selective for EAAT2 over other glutamate transporter subtypes like EAAT1 and EAAT3. It is also reported to have no significant effect on other neurotransmitter transporters such as DAT, SERT, and NET, or on NMDA receptors.
Q5: What are the key parameters to consider when designing a glutamate uptake assay to test this compound?
Key parameters include:
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Cell type and EAAT2 expression level: Use a well-characterized cell line with robust EAAT2 expression.
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This compound concentration range: Choose a range that brackets the expected EC50 value.
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Radiolabeled glutamate concentration: For kinetic studies, use a range of concentrations that span the KM value. For simple uptake assays, a concentration near the KM is often used.
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Incubation times: Optimize pre-incubation time with this compound and the subsequent glutamate uptake time.
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Proper controls: Include vehicle-only controls, a positive control (if available), and a negative control with a known EAAT inhibitor (e.g., TBOA) to determine non-specific uptake.
Experimental Protocols
Detailed Methodology for a [3H]-Glutamate Uptake Assay
This protocol is a general guideline for a dose-response glutamate uptake assay in cultured cells expressing EAAT2.
Materials:
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Cells expressing EAAT2 (e.g., transfected HEK293 or primary astrocytes)
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24-well or 96-well cell culture plates
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This compound
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[3H]-L-glutamate
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DMSO
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Krebs-Henseleit buffer (or similar physiological salt solution)
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Scintillation fluid and vials
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Scintillation counter
Procedure:
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Cell Plating: Seed cells in culture plates at a predetermined density and allow them to adhere and reach the desired confluency.
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Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in assay buffer to achieve the desired final concentrations.
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Assay Initiation:
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Aspirate the culture medium from the wells.
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Wash the cells once with pre-warmed assay buffer.
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Add the different concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
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Glutamate Uptake:
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To each well, add the assay buffer containing a fixed concentration of [3H]-L-glutamate.
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Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
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Assay Termination:
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Rapidly terminate the uptake by aspirating the radioactive solution.
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Wash the cells quickly three times with ice-cold assay buffer to remove unincorporated radioactivity.
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Cell Lysis and Scintillation Counting:
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Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
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Transfer the lysate to a scintillation vial.
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Add scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Subtract the non-specific uptake (determined in the presence of a saturating concentration of an EAAT inhibitor) from all values.
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Plot the specific uptake as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
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Visualizations
References
challenges in translating GT 949 from in vitro to in vivo
Welcome to the technical support center for GT 949. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of translating the in vitro effects of this compound to in vivo experimental models. Here you will find troubleshooting guides and frequently asked questions to support your research and development efforts.
Overview of this compound
This compound is a potent and selective positive allosteric modulator of the excitatory amino acid transporter-2 (EAAT2).[1] In vitro studies have demonstrated its ability to enhance glutamate transport, with an EC50 of 0.26 nM.[1][2] This mechanism of action suggests a neuroprotective potential in conditions associated with excitotoxicity. The translation of these promising in vitro findings into predictable in vivo efficacy, however, presents a number of common challenges in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator of EAAT2, a glutamate transporter. It enhances the rate of glutamate translocation without directly interacting with the glutamate binding site. By increasing the uptake of glutamate from the synaptic cleft, particularly in astrocytes, this compound helps to reduce excessive glutamate levels that can lead to excitotoxicity and neuronal damage.
Q2: this compound shows high potency in our in vitro assays, but we are not observing the expected neuroprotective effects in our animal models. What are the potential reasons for this discrepancy?
A2: This is a common challenge when translating in vitro data to in vivo systems. Several factors could be contributing to this issue:
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Pharmacokinetics and Bioavailability: this compound may have poor oral bioavailability or be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations in the central nervous system (CNS).
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Blood-Brain Barrier (BBB) Penetration: A critical hurdle for any CNS-targeted drug is its ability to cross the BBB. If this compound has low permeability across the BBB, it will not be able to engage its target, EAAT2, in the brain.
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Inappropriate Animal Model: The chosen animal model may not accurately replicate the human disease pathology or the specific role of EAAT2 in the disease process.
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Dosing and Formulation: The dose, route of administration, and formulation of this compound are critical for achieving adequate exposure at the target site. Poor solubility can lead to inconsistent absorption and variable results.
Q3: How can we determine if this compound is reaching its target in the brain in our in vivo studies?
A3: To confirm target engagement, a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is recommended:
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Pharmacokinetic Analysis: This involves measuring the concentration of this compound in the blood and, more importantly, in the brain tissue or cerebrospinal fluid (CSF) at various time points after administration. This will help determine the brain-to-plasma ratio and the overall exposure of the drug in the CNS.
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Pharmacodynamic Assays: These assays measure the biological effect of the drug on its target. For this compound, this could involve ex vivo glutamate uptake assays in brain tissue from treated animals or the use of biomarkers that are modulated by EAAT2 activity.
Q4: We are observing high variability in our in vivo results between animals in the same treatment group. What are the common sources of this variability?
A4: High variability in in vivo experiments can obscure true treatment effects. Common causes include:
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Inconsistent Drug Administration: Issues with the formulation, such as precipitation, or inaccuracies in dosing can lead to significant differences in drug exposure between animals.
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Animal-to-Animal Variation: Biological differences in metabolism, BBB permeability, and the severity of the induced pathology can all contribute to variability.
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Technical Inconsistencies: Lack of randomization and blinding during the study, as well as variations in surgical procedures or behavioral testing, can introduce bias and variability.
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy Despite High In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | Conduct a full PK study to determine key parameters such as half-life, clearance, and volume of distribution. Analyze plasma and brain concentrations to assess CNS exposure. |
| Low Blood-Brain Barrier (BBB) Permeability | Perform in vitro BBB models (e.g., PAMPA, Caco-2) or in vivo microdialysis to quantify BBB penetration. If penetration is low, consider formulation strategies or chemical modification of the compound. |
| Inadequate Dosing or Formulation | Ensure the formulation maintains this compound in solution and is stable. Conduct a dose-response study to identify the optimal therapeutic dose. Consider alternative routes of administration (e.g., intravenous, intraperitoneal). |
| Suboptimal Animal Model | Critically review the literature to ensure the chosen animal model is appropriate for studying the role of EAAT2 and excitotoxicity. Consider using a different model that may be more translatable. |
Issue 2: High Variability in In Vivo Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Prepare fresh formulations for each experiment. Ensure complete solubilization of this compound and visually inspect for any precipitation before administration. |
| Variability in Animal Model | Standardize the age, weight, and sex of the animals used. Ensure consistent and reproducible induction of the disease model (e.g., consistent ischemic insult in a stroke model). |
| Technical Errors | Implement randomization of animals to treatment groups and ensure that all subsequent procedures and measurements are performed in a blinded manner. |
Quantitative Data Summary
The following table presents a hypothetical comparison of in vitro and in vivo data for a neuroprotective agent like this compound to illustrate the kind of data that should be generated and compared.
| Parameter | In Vitro | In Vivo |
| Target | EAAT2 | EAAT2 |
| Assay | Glutamate Uptake in Astrocytes | Middle Cerebral Artery Occlusion (MCAO) in Mice |
| Metric | EC50 | Reduction in Infarct Volume |
| Result | 0.26 nM | 40% reduction at 10 mg/kg |
| Pharmacokinetics | N/A | Brain Cmax: 500 nM at 10 mg/kg |
| Pharmacodynamics | 58% increase in glutamate uptake | 30% increase in glutamate clearance in the brain |
Experimental Protocols
Protocol 1: In Vitro Glutamate Uptake Assay
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Cell Culture: Culture primary astrocytes or EAAT2-expressing cell lines in appropriate media.
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Assay Preparation: Plate cells in 24-well plates and grow to confluence.
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Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15 minutes.
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Glutamate Uptake: Add a solution containing a low concentration of radiolabeled glutamate (e.g., ³H-glutamate) and incubate for 10 minutes.
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Wash and Lyse: Rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells to release the intracellular contents.
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Quantification: Measure the amount of radiolabeled glutamate taken up by the cells using a scintillation counter.
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Data Analysis: Plot the glutamate uptake against the concentration of this compound to determine the EC50.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Stroke (MCAO)
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Animal Preparation: Acclimatize adult male C57BL/6 mice for at least one week before the experiment.
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MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with a filament for 60 minutes.
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Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection at the time of reperfusion.
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Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
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Infarct Volume Measurement: At 24 hours, sacrifice the animals, and slice the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
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Image Analysis: Quantify the infarct volume using image analysis software.
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Statistical Analysis: Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound in reducing excitotoxicity.
References
interpreting conflicting data on GT 949 activity
Welcome to the technical support center for GT 949. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and interpreting data related to the activity of this compound, a potent inhibitor of Kinase-X. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common discrepancies observed in experimental results for this compound activity.
Q1: Why is there a significant discrepancy between the IC50 value of this compound in our cell-free (biochemical) assay versus our cell-based assay?
A: This is a common and important observation. A significant shift in potency between a biochemical assay and a cell-based assay often points to cellular factors that are not present in a purified, cell-free environment. Several factors can contribute to this discrepancy:
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Cellular Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration applied externally.
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Protein Binding: In cell-based assays, this compound can bind to plasma proteins in the culture medium or to abundant intracellular proteins, reducing the free concentration available to bind Kinase-X.
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Efflux Pumps: The target cells may express ATP-binding cassette (ABC) transporters (efflux pumps) like P-glycoprotein (P-gp), which actively remove this compound from the cell, lowering its effective intracellular concentration.
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Off-Target Effects: In a cellular context, this compound might engage other targets that trigger compensatory signaling pathways, masking the effect of Kinase-X inhibition.
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High Intracellular ATP: The intracellular concentration of ATP (the co-substrate for kinases) is typically in the millimolar range, which is often much higher than the ATP concentration used in biochemical assays. If this compound is an ATP-competitive inhibitor, its apparent potency will decrease in the presence of high ATP levels.
We recommend a systematic approach to investigate these possibilities, as outlined in the workflow diagram below.
Technical Support Center: Methodological Considerations for GT 949 (MAPK/ERK Pathway Inhibitor) Studies
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GT 949, a hypothetical small molecule inhibitor of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: The initial step is to create a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low enough to not impact the biological system, which is typically less than 0.5% v/v.[1][2]
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. How can I resolve this?
A2: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic small molecules.[2] Here are several troubleshooting steps:
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Decrease the final concentration: The compound may have surpassed its aqueous solubility limit.
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Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.
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Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.
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Use a different solvent system: Consider a co-solvent system or a formulation with excipients.
Q3: My this compound solution has changed color. What does this signify?
A3: A color change in your stock or working solution often points to chemical degradation or oxidation of the compound. This can be caused by exposure to light, air, or impurities in the solvent. It is essential to verify the integrity of the compound before proceeding with experiments.
Q4: How should I store my this compound stock solutions?
A4: Proper storage is vital for maintaining the stability of your small molecule inhibitor. For stock solutions in DMSO, store at -20°C or -80°C and avoid repeated freeze-thaw cycles. To prevent degradation from light, use amber vials or wrap containers in foil. For compounds susceptible to oxidation, purge the vial with an inert gas like argon or nitrogen before sealing.
Q5: I suspect this compound is degrading in my assay medium over the course of my experiment. How can I confirm this?
A5: You can assess the stability of your compound in the assay medium over time. A common method is to use High-Performance Liquid Chromatography (HPLC).
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Timepoint Zero (T=0): Immediately after preparing the working solution in your assay medium, analyze an aliquot by HPLC to establish the initial purity and peak area. This serves as your baseline.
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Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
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Subsequent Timepoints: At regular intervals (e.g., 24, 48, 72 hours), take another aliquot and re-analyze by HPLC.
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Data Analysis: Compare the peak area of your compound at each timepoint to the T=0 value. A significant decrease in the peak area over time indicates degradation.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays are a common challenge. This guide addresses potential sources of variability.
| Potential Issue | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Uneven cell distribution can lead to variability in results. |
| Edge Effects in Microplates | Evaporation from wells on the edge of a microplate can concentrate media components and your compound, leading to artifacts. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells. |
| Compound Instability | As discussed in the FAQs, confirm the stability of this compound in your specific assay medium and conditions. |
| Vehicle Control Issues | The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and demonstrated to not affect cell viability or the signaling pathway under investigation. |
Guide 2: Off-Target Effects
Observing unexpected cellular phenotypes may indicate off-target effects of this compound.
| Potential Issue | Troubleshooting Steps |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. A dose-response curve is essential to determine the optimal concentration. |
| Lack of Specificity | Compare the effects of this compound with other known inhibitors of the MAPK/ERK pathway. A structurally unrelated inhibitor targeting the same pathway should produce a similar biological outcome. |
| Rescue Experiments | If possible, perform a rescue experiment by overexpressing a downstream component of the signaling pathway to see if it reverses the effects of this compound. |
| Phenotypic Profiling | Utilize high-content imaging or other profiling techniques to compare the cellular phenotype induced by this compound to a library of compounds with known mechanisms of action. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Pathway Inhibition
This protocol allows for the direct visualization of the inhibition of ERK1/2 activity by measuring its phosphorylation status.
1. Cell Culture and Treatment:
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Seed cells (e.g., HCT-116 or SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
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Starve the cells in serum-free media for 12-16 hours to reduce basal ERK activity.
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Treat cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 30 minutes).
2. Cell Lysis and Protein Quantification:
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Wash cells twice with ice-cold PBS.
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Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.
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Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
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Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
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Normalize protein samples to the same concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
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Load 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
Protocol 2: Cell Viability/Proliferation Assay
This assay assesses the functional consequence of ERK inhibition on cell survival and growth.
1. Cell Seeding and Treatment:
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Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well).
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Allow cells to attach overnight.
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Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
2. Viability Measurement (using MTT):
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Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
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Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
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Subtract the background absorbance from all readings.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway with the point of inhibition by this compound.
Caption: A generalized experimental workflow for the preclinical development of this compound.
References
Technical Support Center: GT949 Efficacy and Assay Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GT949, a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments and understand the critical impact of assay conditions on GT949 efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GT949?
GT949 is a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2)[1][2][3][4][5]. It functions by binding to a site on the EAAT2 protein that is distinct from the glutamate binding site. This allosteric binding enhances the transporter's maximum rate of glutamate uptake (Vmax) without altering its affinity for glutamate (Km). By increasing the efficiency of glutamate clearance from the synapse, GT949 helps to prevent excitotoxicity, a process implicated in various neurological disorders.
Q2: What is the primary application of GT949 in research?
The primary application of GT949 is as a tool compound to study the role of EAAT2 in glutamate homeostasis and neuroprotection. Due to its ability to enhance glutamate uptake, it has been investigated for its neuroprotective properties in in vitro models of glutamate-mediated excitotoxicity.
Q3: Is GT949 selective for EAAT2?
Yes, studies have shown that GT949 is selective for EAAT2 and does not significantly affect the activity of other glutamate transporter subtypes, such as EAAT1 and EAAT3, at concentrations where it potently modulates EAAT2.
Q4: What are the reported potency (EC50) values for GT949?
Reported EC50 values for GT949's potentiation of EAAT2 activity are in the low nanomolar range. However, it is crucial to note that these values can be highly dependent on the specific experimental conditions.
| Cell Type | Assay Type | Reported EC50 |
| COS-7 cells (EAAT2 transfected) | Radioligand (³H-L-glutamate) Uptake | 0.26 ± 0.03 nM |
| Cultured Astrocytes | Radioligand (³H-L-glutamate) Uptake | Racemic mixture: 1 ± 0.07 nM |
| Cultured Astrocytes | Radioligand (³H-L-glutamate) Uptake | Enantiomer A: 0.5 ± 0.04 nM |
| Cultured Astrocytes | Radioligand (³H-L-glutamate) Uptake | Enantiomer B: 15 ± 1.3 nM |
Q5: Are there any known inactive analogs of GT949?
Yes, GT996 is an analog of GT949 that has been shown to be inactive on EAAT2. GT996 can be used as a valuable negative control in experiments to ensure that the observed effects are specific to the positive allosteric modulation of EAAT2 by GT949.
Troubleshooting Guide
Issue: I am not observing any effect of GT949 on glutamate uptake in my assay.
This is a critical and reported issue. Recent studies have highlighted that the activity of GT949 can be difficult to reproduce and is highly sensitive to assay conditions. One study reported no activation of EAAT2 by GT949 in impedance-based and radioligand uptake assays. Here are several factors to consider and troubleshoot:
1. Cell System and Transporter Expression:
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Verification of EAAT2 Expression: Confirm the expression and proper membrane localization of functional EAAT2 in your cell system (e.g., transfected cell lines, primary astrocytes) using techniques like Western blot, immunocytochemistry, or a baseline glutamate uptake assay with a known inhibitor like TBOA or DHK.
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Cell Health: Ensure cells are healthy and not overly confluent, as this can affect transporter expression and function.
2. Assay Protocol and Conditions:
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Incubation Times: Long incubation times with the radiolabeled substrate (e.g., 1 hour) may not be optimal for detecting the activating effect of a PAM. Consider shorter incubation times (e.g., 5-10 minutes) as described in studies that have successfully demonstrated GT949 activity.
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Cell State: The original positive findings often used adherent cells. Assays performed with cells in suspension may yield different results.
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Compound Pre-incubation: A pre-incubation step with GT949 (e.g., 10 minutes) before the addition of the glutamate substrate is a common practice in successful protocols.
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Substrate Concentration: The concentration of L-glutamate used in the assay is critical. Since GT949 affects Vmax and not Km, its effect might be more pronounced at saturating concentrations of glutamate. However, some have suggested its effect might be more apparent at lower glutamate concentrations. It is advisable to perform a full glutamate dose-response curve in the presence and absence of GT949.
3. Reagent Quality and Handling:
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Compound Integrity: Ensure the purity and integrity of your GT949 stock. Improper storage or handling can lead to degradation.
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Solvent Effects: GT949 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay is low (<0.1%) and consistent across all conditions, including vehicle controls, as higher concentrations can have independent effects on cell health and membrane properties.
4. Assay Type:
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Radioligand Uptake vs. Other Methods: The majority of positive data for GT949 comes from radiolabeled glutamate uptake assays. If you are using an alternative method, such as an impedance-based assay or a fluorescent glutamate sensor, be aware that these methods may have different sensitivities and may not be suitable for detecting the specific modulatory effect of GT949. Cross-validation with a traditional radioligand uptake assay is recommended.
Experimental Protocols
Key Experiment: Radioligand (³H-L-glutamate) Uptake Assay in EAAT2-transfected COS-7 Cells
This protocol is based on methodologies described in studies that have successfully demonstrated GT949 efficacy.
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Cell Culture and Transfection:
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Culture COS-7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
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Transiently transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent. Use an empty vector as a control.
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Plate transfected cells in 24-well plates and allow them to grow for 24-48 hours.
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Assay Procedure:
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Wash the cells twice with Krebs-HEPES buffer.
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Pre-incubate the cells with varying concentrations of GT949 (or vehicle control) in Krebs-HEPES buffer for 10 minutes at 37°C.
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Initiate the uptake by adding 50 nM ³H-L-glutamate and incubate for 5 minutes at 37°C.
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Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.
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Lyse the cells with 0.1 M NaOH.
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Measure the radioactivity in the cell lysates using a scintillation counter.
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Data Analysis:
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Subtract the non-specific uptake (measured in the presence of a saturating concentration of a non-transportable inhibitor like TBOA) from all values.
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Normalize the data to the vehicle control.
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Generate dose-response curves and calculate the EC50 value using non-linear regression.
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Visualizations
Caption: Mechanism of action of GT949 as a positive allosteric modulator of EAAT2.
Caption: Troubleshooting workflow for experiments where GT949 efficacy is not observed.
References
Validation & Comparative
comparing GT 949 with other EAAT2 modulators
A Comprehensive Comparison of GT 949 and Other EAAT2 Modulators for Neuroprotection Research
This guide provides a detailed comparison of this compound with other prominent excitatory amino acid transporter 2 (EAAT2) modulators. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the mechanism and efficacy of these compounds. The information is presented to facilitate the selection of the most appropriate modulator for specific research applications in the field of neuroprotection and glutamate excitotoxicity.
Introduction to EAAT2 Modulation
Excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1), is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft. Dysregulation of EAAT2 function is implicated in a variety of neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[1][2][3] Consequently, modulating EAAT2 activity presents a promising therapeutic strategy for these conditions. This guide focuses on this compound, a potent and selective positive allosteric modulator of EAAT2, and compares it with other well-characterized EAAT2 modulators.[4][5]
Comparative Analysis of EAAT2 Modulators
The following table summarizes the key quantitative data for this compound and other selected EAAT2 modulators, highlighting their distinct mechanisms of action and potencies.
| Compound | Mechanism of Action | Target | Potency (EC50/IC50) | Selectivity |
| This compound | Positive Allosteric Modulator | EAAT2 | EC50 = 0.26 nM | Selective for EAAT2 over EAAT1 and EAAT3 |
| Troriluzole | Glutamate Modulator (Prodrug of Riluzole) | Increases glutamate uptake and reduces glutamate release | Not directly reported for EAAT2 modulation | Broad effects on glutamate neurotransmission |
| LDN-212320 | Translational Activator | EAAT2 | EC50 = 1.83 µM (for increasing EAAT2 expression) | Selectively increases EAAT2 protein levels over EAAT1 and EAAT3 |
| WAY-213613 | Non-substrate Inhibitor | EAAT2 | IC50 = 85 nM | >44-fold selectivity over EAAT1 and EAAT3 |
| DL-TBOA | Competitive, Non-transportable Inhibitor | EAAT1, EAAT2, EAAT3 | IC50 = 6 µM for EAAT2, 70 µM for EAAT1, 6 µM for EAAT3 | Broad spectrum EAAT inhibitor |
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
Protocol 1: In Vitro Glutamate Uptake Assay
This assay measures the ability of a compound to modulate the uptake of glutamate by cells expressing EAAT2.
1. Cell Culture and Transfection:
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Culture COS-7 or HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
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Transiently transfect the cells with a vector encoding human EAAT2 using a suitable transfection reagent. As a control, transfect a separate batch of cells with an empty vector.
2. Assay Procedure:
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Seed the transfected cells into 96-well plates.
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On the day of the assay, wash the cells with a sodium-containing buffer.
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Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations for 10-20 minutes at 37°C.
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Initiate the uptake by adding a solution containing a low concentration of radiolabeled L-[³H]glutamate.
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After a 5-10 minute incubation at 37°C, terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.
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Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
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Subtract the background radioactivity (from cells transfected with the empty vector) from the values obtained from EAAT2-expressing cells.
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Plot the radioactivity as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Protocol 2: In Vitro Excitotoxicity Assay
This assay evaluates the neuroprotective effects of EAAT2 modulators against glutamate-induced neuronal death.
1. Primary Neuronal Culture:
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Isolate primary cortical neurons from embryonic day 18 rat or mouse brains.
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Plate the neurons on poly-D-lysine coated plates in a suitable neuronal culture medium.
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Maintain the cultures for at least 7 days in vitro to allow for maturation and synapse formation.
2. Excitotoxicity Induction and Treatment:
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Pre-treat the neuronal cultures with the test compound (e.g., this compound) for a specified period (e.g., 1 hour to 24 hours).
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Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
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After the glutamate exposure, wash the cells and replace the medium with fresh, glutamate-free medium containing the test compound.
3. Assessment of Neuroprotection (24 hours post-insult):
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Cell Viability: Use assays such as the MTT or MTS assay to quantify the number of viable cells.
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LDH Release: Measure the amount of lactate dehydrogenase (LDH) released into the culture medium, which is an indicator of cell death and membrane damage.
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Caspase Activation: Use specific assays to measure the activity of caspases (e.g., caspase-3), which are key mediators of apoptosis.
4. Data Analysis:
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Compare the levels of cell death in cultures treated with glutamate alone versus those co-treated with the test compound.
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Express the neuroprotective effect as a percentage of the glutamate-induced cell death.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below using Graphviz.
Caption: Signaling pathway of EAAT2-mediated glutamate uptake and its modulation.
Caption: Experimental workflow for the in vitro glutamate uptake assay.
Caption: Experimental workflow for the in vitro excitotoxicity assay.
Conclusion
This compound stands out as a highly potent and selective positive allosteric modulator of EAAT2. Its mechanism of enhancing the maximal transport rate without altering substrate affinity makes it a valuable tool for studying the therapeutic potential of augmenting EAAT2 function. In contrast, other modulators offer different approaches, such as translational activation (LDN-212320) or inhibition (WAY-213613, DL-TBOA), which are useful for dissecting the roles of EAAT2 in various physiological and pathological contexts. The choice of modulator will ultimately depend on the specific research question being addressed. This guide provides the necessary comparative data and experimental frameworks to make an informed decision for future studies in neuroprotection and glutamate transporter research.
References
- 1. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
GT 949 versus GT951 efficacy and selectivity
A Comparative Guide to the Efficacy and Selectivity of EAAT2 Positive Allosteric Modulators: GT-949 versus GT-951
This guide provides a detailed comparison of two novel positive allosteric modulators (PAMs) of the Excitatory Amino Acid Transporter 2 (EAAT2), GT-949 and GT-951. Targeting EAAT2, the primary transporter responsible for glutamate clearance in the brain, presents a promising therapeutic strategy for neurological disorders characterized by excitotoxicity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data to facilitate informed decisions in neuroscience research.
Introduction to GT-949 and GT-951
GT-949 and GT-951 are small molecules identified through virtual screening as potent and selective PAMs of EAAT2.[1][2][3][4] They act by binding to an allosteric site on the transporter, enhancing the rate of glutamate uptake without altering the transporter's affinity for its substrate.[1] This mechanism of action suggests a potential therapeutic benefit in conditions associated with excessive synaptic glutamate levels.
It is important to note that while the initial characterization of these compounds has shown promising activity, a recent 2024 study has reported a failure to reproduce the EAAT2 activation by GT-949 in their impedance and radioligand uptake assays. This highlights the need for further investigation and validation of these compounds' mechanisms and effects.
Efficacy Comparison
The primary measure of efficacy for GT-949 and GT-951 is their ability to potentiate EAAT2-mediated glutamate uptake. This has been quantified in different cellular systems, including COS-7 cells transiently expressing human EAAT2 and primary astrocyte cultures, which endogenously express the transporter.
In Vitro Potency (EC50)
The half-maximal effective concentration (EC50) is a key parameter to quantify the potency of these compounds. The data from the initial characterization studies are summarized below.
| Compound | Cell System | EC50 (nM) |
| GT-949 | COS-7 cells (hEAAT2) | 0.26 ± 0.03 |
| GT-951 | COS-7 cells (hEAAT2) | 0.8 ± 0.3 |
| GT-949 | Primary Astrocytes | ~1.0 |
| GT-951 | Primary Astrocytes | ~0.3 |
Data sourced from Kortagere et al., 2018.
Effect on Maximal Transport Velocity (Vmax)
As allosteric modulators, GT-949 and GT-951 are expected to increase the maximal velocity (Vmax) of glutamate transport without significantly affecting the Michaelis constant (Km).
| Compound | Effect on Vmax (% increase) |
| GT-949 | ~47% |
| GT-951 | ~75% |
Data from studies in EAAT2-transfected cells, sourced from Kortagere et al., 2018.
Selectivity Profile
A critical aspect of a therapeutic candidate is its selectivity for the intended target. GT-949 and GT-951 have been profiled against other EAAT subtypes and other neurotransmitter transporters.
EAAT Subtype Selectivity
Both compounds have demonstrated high selectivity for EAAT2 over the other major glutamate transporter subtypes, EAAT1 and EAAT3.
| Compound | EAAT1 Activity | EAAT3 Activity |
| GT-949 | No effect | No effect |
| GT-951 | No effect | No effect |
Data sourced from Kortagere et al., 2018.
Selectivity Against Monoamine Transporters
To assess off-target effects, the compounds were tested against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
| Compound | DAT (IC50) | SERT (IC50) | NET (IC50) |
| GT-949 | > 1 µM | > 1 µM | > 1 µM |
| GT-951 | > 1 µM | > 1 µM | > 1 µM |
Data sourced from Kortagere et al., 2018.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the glutamate uptake mechanism by EAAT2 and a typical experimental workflow for assessing the efficacy of modulators like GT-949 and GT-951.
Caption: Glutamate uptake mechanism via EAAT2 and modulation by PAMs.
Caption: Workflow for radiolabeled glutamate uptake assay.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of GT-949 and GT-951, based on established methodologies.
Radiolabeled Glutamate Uptake Assay in Transfected COS-7 Cells
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Cell Culture and Transfection:
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COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
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Cells are seeded in 24-well or 96-well plates.
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Transient transfection with a plasmid encoding human EAAT1, EAAT2, or EAAT3 is performed using a suitable transfection reagent. Control cells are transfected with an empty vector. Experiments are typically conducted 48 hours post-transfection.
-
-
Uptake Assay:
-
The culture medium is removed, and cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
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Cells are pre-incubated with varying concentrations of GT-949, GT-951, or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
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The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled L-[³H]-glutamate (e.g., 50 nM) and unlabeled L-glutamate.
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The reaction is allowed to proceed for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.
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To terminate the uptake, the reaction mixture is rapidly aspirated, and the cells are washed multiple times with ice-cold buffer.
-
-
Quantification and Data Analysis:
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Cells are lysed with a suitable lysis buffer (e.g., 0.5 M NaOH or 10% SDS).
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The radioactivity in the cell lysates is quantified using a liquid scintillation counter.
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Non-specific uptake is determined in the presence of a non-transportable inhibitor (e.g., TBOA) and subtracted from all values.
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Data are normalized to protein concentration or cell number.
-
EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
For kinetic studies (Vmax determination), the assay is performed with varying concentrations of glutamate in the presence or absence of the test compound.
-
Glutamate Uptake Assay in Primary Astrocyte Cultures
-
Astrocyte Culture Preparation:
-
Primary astrocyte cultures are typically prepared from the cortices of neonatal rat or mouse pups.
-
Dissociated cortical cells are plated on poly-L-lysine or poly-L-ornithine coated plates and cultured in a medium that promotes astrocyte proliferation and differentiation.
-
Cultures are grown to confluence, and non-astroglial cell proliferation is inhibited.
-
-
Uptake Assay:
-
The protocol is similar to that for COS-7 cells. Astrocytes are washed and pre-incubated with the test compounds.
-
The reaction is initiated by the addition of radiolabeled L-[³H]-glutamate.
-
After the incubation period, uptake is terminated by washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
The quantification and data analysis steps are identical to those described for the COS-7 cell assay.
-
Summary and Conclusion
Both GT-949 and GT-951 have been identified as highly potent and selective positive allosteric modulators of EAAT2 in initial in vitro studies. GT-949 exhibits a slightly higher potency in transfected COS-7 cells, while GT-951 appears more potent in primary astrocyte cultures. In terms of efficacy, GT-951 demonstrated a greater enhancement of the maximal transport velocity of glutamate. Both compounds show excellent selectivity for EAAT2 over other EAAT subtypes and key monoamine transporters.
The contradictory findings from a recent study regarding the activity of GT-949 underscore the importance of continued research to validate these findings and fully elucidate the pharmacological properties of these molecules. The experimental protocols provided herein offer a basis for such further investigations. The development of potent and selective EAAT2 PAMs like GT-949 and GT-951 represents a significant advancement in the pursuit of novel therapeutics for neurological disorders, though further validation of their in vivo efficacy and safety is required.
References
- 1. kurkinengroup.com [kurkinengroup.com]
- 2. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
GT-949: A Comparative Guide to its Neuroprotective Effects in Glutamate Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of GT-949, a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), against other alternatives. The information presented is supported by experimental data to aid in the evaluation of GT-949 as a potential therapeutic agent for neurological disorders associated with glutamate excitotoxicity.
I. Comparative Performance Analysis
GT-949 has demonstrated significant neuroprotective properties in preclinical in vitro models of glutamate-mediated excitotoxicity. Its mechanism of action involves enhancing the glutamate transport activity of EAAT2, the primary transporter responsible for clearing synaptic glutamate. This section compares the efficacy of GT-949 with other EAAT2 modulators.
Quantitative Data Summary
The following tables summarize the neuroprotective effects of GT-949 and alternative EAAT2 modulators in in vitro models of glutamate-induced excitotoxicity. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Neuroprotective Efficacy of GT-949 in Glutamate-Induced Excitotoxicity
| Experimental Model | Glutamate Insult | Treatment | Neuronal Survival (% of Control) | Key Findings | Reference |
| Primary Cortical Neurons (with glia) | 100 µM (acute) | Vehicle | 55 ± 12% | GT-949 significantly increased neuronal survival. | [1] |
| 10 nM GT-949 | 87 ± 15% | [1] | |||
| GT996 (inactive analog) | No significant protection | GT996 showed no protective effect. | [1] | ||
| AP-V (NMDA antagonist) | 93 ± 6% | Positive control showed robust protection. | [1] | ||
| Bilaminar Neuron-Glia Co-cultures | 10 µM (prolonged, 24h) | Vehicle | Decreased survival | GT-949 mitigated glutamate toxicity. | [1] |
| 100 nM GT-949 | Significantly increased survival | The effect of GT-949 is dose-dependent. |
Table 2: Comparative Efficacy of Alternative EAAT2 Modulators
| Compound | Mechanism of Action | Experimental Model | Key Neuroprotective Findings | Reference(s) |
| Ceftriaxone | Upregulates EAAT2 expression | Organotypic spinal cord cultures | Significantly decreased kainate-induced cell death and limited motoneuron damage. | |
| In vivo stroke model | Improved neuronal survival in the penumbra and reduced neurological deficits. | |||
| Riluzole | Modulates glutamate transmission (multiple mechanisms including enhancing EAAT2 activity) | Motoneuron-enriched cultures | Significantly reduced glutamate and NMDA-induced neurotoxicity in a dose-dependent manner. | |
| Primary neuronal cultures | Fully prevented cytotoxicity under sustained low-concentration glutamate exposure. | |||
| LDN/OSU-0212320 | Translational activator of EAAT2 | Primary dissociated neuron and astrocyte mixed cultures | Decreased neuronal loss and degeneration at 3 µM. | |
| In vivo ALS model | Delayed motor function decline and increased lifespan. |
II. Signaling Pathways and Experimental Workflows
Signaling Pathway of GT-949 in Neuroprotection
The neuroprotective effect of GT-949 is primarily mediated through the positive allosteric modulation of the EAAT2 transporter. The following diagram illustrates this pathway.
Experimental Workflow: Validation of Neuroprotection
The following diagram outlines a typical experimental workflow to validate the neuroprotective effects of a compound like GT-949.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods used in the cited literature.
Primary Cortical Neuron Culture and Glutamate-Induced Excitotoxicity
This protocol describes the establishment of primary cortical neuron cultures and the induction of excitotoxicity using glutamate.
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain and DNase I for dissociation
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
L-glutamic acid
Procedure:
-
Tissue Dissection and Dissociation:
-
Dissect cortices from E18 rat embryos in chilled dissection medium.
-
Mince the tissue and incubate with a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
-
Culture Maintenance:
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 2-3 days. Cultures are typically used for experiments between 12-14 days in vitro (DIV).
-
-
Glutamate-Induced Excitotoxicity:
-
On the day of the experiment, remove the conditioned medium (can be saved for later).
-
Wash the cells once with a warmed, Mg2+-free salt solution (e.g., Locke's buffer).
-
Expose the neurons to the desired concentration of L-glutamate (e.g., 10-100 µM) in the Mg2+-free salt solution for a specified duration (e.g., 20 minutes for acute insult or added to the culture medium for 24 hours for prolonged insult).
-
For acute insults, after the exposure period, wash the cells three times with the salt solution and return the saved conditioned medium or fresh culture medium.
-
Incubate for 24 hours post-insult before assessing cell viability.
-
Assessment of Neuronal Viability by Immunocytochemistry (MAP2 Staining)
This protocol describes the visualization and quantification of surviving neurons using an antibody against the neuron-specific marker, Microtubule-Associated Protein 2 (MAP2).
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: mouse anti-MAP2
-
Secondary antibody: fluorescently-labeled goat anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
After the 24-hour post-insult incubation, gently wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the coverslips with the primary anti-MAP2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
The following day, wash the coverslips three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify neuronal survival by counting the number of MAP2-positive cells with intact morphology in multiple random fields per coverslip. Normalize the counts to the vehicle-treated control group.
-
Quantification of Cell Death by Lactate Dehydrogenase (LDH) Assay
This protocol describes a colorimetric assay to quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the 24-hour post-insult incubation, carefully collect a sample of the culture supernatant from each well without disturbing the cell layer.
-
-
Assay Reaction:
-
Transfer the supernatant samples to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
As controls, include a background control (medium only), a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release from cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity for each treatment group using the following formula:
-
% Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100
-
-
References
Cross-Validation of GT 949 Activity: A Comparative Analysis in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of GT 949, a positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), across different cell lines. The performance of this compound is compared with other relevant EAAT2 modulators, supported by experimental data from published studies. This document aims to offer a clear perspective on the compound's efficacy and the variability of its effects in different cellular contexts.
Summary of this compound Activity and Comparison with Alternatives
This compound has been identified as a potent and selective positive allosteric modulator of EAAT2, a transporter crucial for clearing glutamate from the synaptic cleft and preventing excitotoxicity.[1][2][3] Initial studies have highlighted its potential neuroprotective effects. However, subsequent research has presented conflicting evidence regarding its activity, underscoring the importance of cross-validation in different experimental systems.
This guide presents a summary of the reported activities of this compound and its alternatives in various cell lines. The data is compiled from peer-reviewed publications to facilitate a direct comparison.
Table 1: Comparative Activity of EAAT2 Modulators in Different Cell Lines
| Compound | Type | Cell Line | Reported Activity (EC50/IC50) | Effect on Vmax | Reference |
| This compound | EAAT2 PAM | COS-7 (transiently expressing human EAAT2) | 0.26 nM | ~47% increase | Kortagere S, et al. (2018) |
| Primary Rat Astrocytes | ~1 nM | Not Reported | Kortagere S, et al. (2018) | ||
| HEK293 (expressing human EAAT2) | No significant activation observed | Not Applicable | Anonymous et al. (2024) | ||
| GT 951 | EAAT2 PAM | COS-7 (transiently expressing human EAAT2) | 0.8 nM | ~75% increase | Kortagere S, et al. (2018) |
| Primary Rat Astrocytes | ~0.3 nM | Not Reported | Kortagere S, et al. (2018) | ||
| DA-023 | EAAT2 PAM | COS-7 (transiently expressing human EAAT2) | 1.0 nM | Significant increase | Fontana ACK, et al. (2024) |
| NA-014 | EAAT2 PAM | COS-7 (transiently expressing human EAAT2) | 3.5 nM | Significant increase | Fontana ACK, et al. (2024) |
| TFB-TBOA | EAAT1/2 Inhibitor | HEK293 (expressing human EAAT1/2/3) | IC50: 22 nM (EAAT1), 17 nM (EAAT2), 300 nM (EAAT3) | Not Applicable | Tsukada et al. (2005) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are the protocols for the key experiments cited in this guide.
Glutamate Uptake Assay (as described by Kortagere S, et al., 2018)
This protocol is used to measure the rate of glutamate uptake into cells, providing a functional readout of EAAT2 activity.
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Cells are transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent. Experiments are typically performed 48 hours post-transfection.
-
For primary astrocyte cultures, cerebral cortices from neonatal rat pups are dissected, and astrocytes are isolated and cultured.
-
-
Assay Procedure:
-
Cells are seeded in 24-well plates.
-
On the day of the assay, the culture medium is removed, and cells are washed with Krebs-Ringer buffer (120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1.2 mM MgCl2, 1.2 mM KH2PO4, 25 mM Tris-HCl, and 10 mM D-glucose, pH 7.4).
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle for 10 minutes at 37°C.
-
[³H]-L-glutamate (a radiolabeled form of glutamate) is then added to a final concentration of 50 nM, and the incubation continues for another 5-10 minutes at 37°C.
-
The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.
-
Cells are lysed with 0.1 M NaOH.
-
The radioactivity in the cell lysate is measured using a scintillation counter to quantify the amount of glutamate taken up by the cells.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a saturating concentration of a non-radiolabeled EAAT inhibitor (e.g., TBOA).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Data are normalized to the vehicle control and plotted against the compound concentration to determine the EC50 or IC50 values using non-linear regression.
-
For kinetic studies (Vmax and Km), the assay is performed with varying concentrations of [³H]-L-glutamate in the presence or absence of the test compound.
-
Visualizations
The following diagrams illustrate the signaling pathway of EAAT2 and the workflow of the glutamate uptake assay.
Caption: EAAT2-mediated glutamate transport and the modulatory role of this compound.
Caption: Experimental workflow for the radiolabeled glutamate uptake assay.
Discussion and Conclusion
The available data on this compound's activity presents a complex picture. While initial findings in COS-7 cells and primary astrocytes demonstrated potent and selective positive allosteric modulation of EAAT2, a subsequent study in HEK293 cells failed to replicate this activity. This discrepancy highlights the critical importance of cell line selection and the potential for cell-specific factors to influence compound activity.
Several factors could contribute to these differing results, including:
-
Differences in EAAT2 expression levels: The levels of transporter expression can vary significantly between transiently transfected cells, stably expressing cell lines, and primary cells.
-
Presence of interacting proteins: Cell-specific proteins that interact with EAAT2 could influence its conformation and sensitivity to allosteric modulators.
-
Variations in experimental protocols: Although efforts were made to replicate the original protocol, subtle differences in assay conditions could lead to different outcomes.
The conflicting findings for this compound underscore the necessity for comprehensive cross-validation of compound activity in multiple, well-characterized cell lines before advancing to more complex models. The alternatives presented, such as GT 951, DA-023, and NA-014, also show promise as EAAT2 PAMs and warrant further investigation in a variety of cellular systems.
Researchers and drug development professionals should consider these findings when evaluating this compound and other EAAT2 modulators. Future studies should aim to elucidate the molecular mechanisms underlying the observed cell-type-specific effects to better predict in vivo efficacy.
References
A Comparative Analysis of Ceftriaxone and GT-949: A Clarification of Pharmacological Roles
Initial research for a comparative analysis of GT-949 and the antibiotic ceftriaxone has revealed a fundamental difference in their pharmacological nature. Ceftriaxone is a well-established third-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity. In contrast, GT-949 is not an antimicrobial agent but a potent and selective positive allosteric modulator of the Excitatory Amino Acid Transporter 2 (EAAT2), investigated for its neuroprotective properties. Therefore, a direct comparative analysis of their antibacterial performance is not feasible.
This guide will, however, provide a comprehensive overview of each compound within its respective therapeutic class, presenting its mechanism of action, key scientific data, and relevant experimental contexts.
Ceftriaxone: A Broad-Spectrum Antibiotic
Ceftriaxone is a widely used bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has made it a cornerstone in the treatment of various infections.[1]
Mechanism of Action
Ceftriaxone, a beta-lactam antibiotic, targets and inactivates penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. These enzymes, such as transpeptidases, are crucial for the final step in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, ceftriaxone disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The syn-configuration of its methoxy oxime moiety confers stability against many beta-lactamase enzymes produced by resistant bacteria.
Figure 1: Mechanism of action of Ceftriaxone.
Antibacterial Spectrum
Ceftriaxone exhibits a broad spectrum of activity, particularly against Gram-negative bacteria. It is effective against Haemophilus influenzae, Neisseria gonorrhoeae, Escherichia coli, Klebsiella pneumoniae, and various Streptococcus species. However, it has limited activity against Pseudomonas aeruginosa and is not effective against methicillin-resistant Staphylococcus aureus (MRSA).
Pharmacokinetic and Pharmacodynamic Properties
A key feature of ceftriaxone is its long elimination half-life of 5.8 to 8.7 hours, which allows for once-daily dosing in many cases. It is administered intravenously or intramuscularly and demonstrates excellent penetration into various tissues and body fluids, including the cerebrospinal fluid, making it effective for treating meningitis. Ceftriaxone is highly protein-bound (around 95%) and is eliminated through both renal and biliary pathways.
| Parameter | Value | Reference |
| Elimination Half-life | 5.8 - 8.7 hours | |
| Protein Binding | ~95% | |
| Route of Administration | Intravenous, Intramuscular | |
| Excretion | Renal and Biliary |
Table 1: Key Pharmacokinetic Parameters of Ceftriaxone.
GT-949: A Neuroprotective Agent
GT-949 is a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary transporter responsible for clearing the neurotransmitter glutamate from the synaptic cleft in the central nervous system. By enhancing the function of EAAT2, GT-949 has potential therapeutic applications in neurological disorders associated with excessive glutamate levels, a phenomenon known as excitotoxicity.
Mechanism of Action
GT-949 acts by binding to an allosteric site on the EAAT2 transporter, which is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that increases the rate of glutamate uptake from the synapse into glial cells, without altering the transporter's affinity for glutamate. By accelerating glutamate clearance, GT-949 helps to prevent the overstimulation of glutamate receptors, which can lead to neuronal damage and death.
References
Navigating the Landscape of EAAT2 Modulation: A Comparative Guide to Alternatives for GT 949
For Researchers, Scientists, and Drug Development Professionals
The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1) in rodents, is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft. Its dysfunction is implicated in a host of neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and neurodegenerative diseases. Consequently, enhancing EAAT2 activity has emerged as a promising therapeutic strategy.
GT 949 has been reported as a potent and selective positive allosteric modulator (PAM) of EAAT2, purportedly enhancing the maximal velocity of glutamate transport.[1][2] However, the landscape of EAAT2 modulation is evolving, with new compounds emerging and critical questions being raised about the reproducibility of initial findings for some molecules.[3][4] This guide provides a comprehensive comparison of this compound and its alternatives, offering a critical overview of the available experimental data to aid researchers in their pursuit of effective EAAT2-targeted therapeutics.
The Controversy Surrounding this compound
This compound was initially characterized as a highly potent and selective EAAT2 PAM with a reported EC50 of 0.26 nM.[1] It was shown to be a noncompetitive modulator, increasing the Vmax of glutamate transport by approximately 47% without altering the substrate's binding affinity (Km). However, a 2024 study published in ACS Chemical Neuroscience reported an inability to replicate the EAAT2-activating effects of this compound in impedance-based and radioligand uptake assays. This study highlights the critical importance of independent validation and the potential for assay-specific conditions to influence experimental outcomes.
Alternatives to this compound: A Two-Pronged Approach
Current alternatives to this compound for enhancing EAAT2 function can be broadly categorized into two classes based on their mechanism of action:
-
Positive Allosteric Modulators (PAMs): These molecules, like this compound, are designed to bind to a site on the EAAT2 protein distinct from the glutamate binding site, enhancing the transporter's intrinsic activity.
-
Expression Enhancers: These compounds increase the amount of EAAT2 protein, either by promoting its transcription or translation.
The following sections provide a detailed comparison of compounds within these classes, supported by available experimental data.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and its alternatives.
Table 1: Positive Allosteric Modulators (PAMs) of EAAT2
| Compound | EC50 (nM) | Efficacy (% increase in Vmax or uptake) | Selectivity | Key Findings & References |
| This compound | 0.26 | ~47% increase in Vmax | Selective for EAAT2 over EAAT1 and EAAT3 | Potent PAM, but recent studies question its activity. |
| GT 951 | 0.8 | ~75% increase in Vmax | Selective for EAAT2 over EAAT1 and EAAT3 | A close analog of this compound. |
| GTS467 | 35.1 | Not explicitly stated as % Vmax increase | Selective for EAAT2 | Orally active with high bioavailability in the brain. |
| GTS511/GTS551 | 3.8 | Not explicitly stated as % Vmax increase | Selective for EAAT2 | Improved pharmacokinetic profile over earlier generations. |
| (R)-AS-1 | 11 | Not explicitly stated as % Vmax increase | Selective for EAAT2 | Orally bioavailable with in vivo anticonvulsant activity. |
| NA-014 | 3 | Efficacy of 167.3 ± 8.3% | Selective for EAAT2 | In vivo efficacy in neuropathic pain and addiction models. |
Table 2: EAAT2 Expression Enhancers
| Compound | Mechanism of Action | Effective Concentration/Dose | Key Findings & References |
| Ceftriaxone | Transcriptional Upregulation (via NF-κB pathway) | 100-200 mg/kg in vivo | Neuroprotective in various preclinical models. |
| LDN-212320 | Translational Activation | EC50 = 1.83 ± 0.27 μM (in vitro) | Increases EAAT2 protein levels without altering mRNA. |
| MS-153 | Indirect modulation (decreases Km of uptake) | 1-100 μM in vitro | Neuroprotective, though its direct effect on EAAT2 is debated. |
Experimental Protocols
A detailed understanding of the methodologies used to characterize these compounds is crucial for interpreting the data and designing future experiments.
Radiolabeled Glutamate Uptake Assay in Transfected Cells
This is the most common in vitro method to assess the direct activity of EAAT2 modulators.
Objective: To measure the uptake of radiolabeled glutamate into cells expressing a specific EAAT subtype and to determine the potency (EC50) and efficacy (Vmax) of a test compound.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 or COS-7 cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid encoding the desired human EAAT subtype (e.g., hEAAT2) using a suitable transfection reagent. A vector-only transfection serves as a negative control.
-
-
Assay Preparation:
-
24-48 hours post-transfection, cells are seeded into 96-well plates.
-
-
Compound Incubation:
-
Cells are washed with a sodium-containing buffer.
-
The test compound is added at various concentrations and incubated for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Glutamate Uptake:
-
A solution containing a known concentration of [3H]-L-glutamate is added to each well to initiate the uptake.
-
The uptake is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Scintillation Counting:
-
The radioactivity in the cell lysates is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific uptake is calculated by subtracting the radioactivity in vector-transfected cells from that in EAAT-transfected cells.
-
For dose-response curves, data are normalized to the vehicle control and fitted to a sigmoidal curve to determine the EC50.
-
For kinetic analysis, uptake is measured at various substrate concentrations in the presence and absence of the modulator to determine Vmax and Km.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular glutamate levels in the brain of a living animal, providing an assessment of the overall functional impact of an EAAT2 modulator.
Objective: To measure the effect of a systemically or locally administered EAAT2 modulator on the basal or evoked extracellular concentrations of glutamate.
Protocol:
-
Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.
-
-
Recovery:
-
The animal is allowed to recover from surgery for a specified period.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
-
Perfusion and Baseline Collection:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
-
Drug Administration:
-
The EAAT2 modulator is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Collection:
-
Dialysate samples continue to be collected at regular intervals post-administration.
-
-
Glutamate Analysis:
-
The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Glutamate concentrations are expressed as a percentage of the pre-drug baseline to determine the effect of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental workflows described.
Conclusion
The modulation of EAAT2 presents a compelling therapeutic avenue for a range of neurological disorders. While this compound has been a valuable tool for exploring the potential of positive allosteric modulation, the recent controversy surrounding its activity underscores the need for rigorous and independent validation of research findings. The emergence of a diverse array of alternatives, including other PAMs with improved drug-like properties and compounds that enhance EAAT2 expression, offers a rich and varied toolkit for researchers. A thorough understanding of their distinct mechanisms of action, supported by robust and reproducible experimental data, will be paramount in translating the promise of EAAT2 modulation into effective clinical therapies. This guide serves as a starting point for navigating this complex and rapidly evolving field.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of GT 949 for EAAT2: A Comparative Guide
For researchers and drug development professionals investigating neurodegenerative diseases, targeting the excitatory amino acid transporter 2 (EAAT2) presents a promising therapeutic strategy. EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft, and its dysfunction is implicated in excitotoxic neuronal damage. GT 949 has emerged as a potent and selective positive allosteric modulator (PAM) of EAAT2. This guide provides an objective comparison of this compound with other EAAT2-targeting alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of EAAT2 Modulators
The following table summarizes the quantitative data for this compound and other compounds that modulate EAAT2 activity. These alternatives include direct modulators, such as the inhibitor WAY-213613 and the PAM Parawixin1, as well as compounds like Riluzole and Ceftriaxone, which upregulate EAAT2 expression.
| Compound | Mechanism of Action | Potency | Selectivity |
| This compound | Positive Allosteric Modulator (PAM) | EC₅₀ = 0.26 nM[1][2] | Selective for EAAT2 over EAAT1 and EAAT3.[3] No significant effect on DAT, SERT, NET, or NMDA receptors.[1][2] |
| WAY-213613 | Non-substrate Inhibitor | IC₅₀ = 85 nM for human EAAT2 | > 44-fold selectivity for EAAT2 over EAAT1 and EAAT3. |
| Riluzole | Increases EAAT2 expression and activity | N/A (acts via gene expression) | Multiple mechanisms, including inhibition of glutamate release and blockade of postsynaptic receptors. |
| Ceftriaxone | Increases EAAT2 expression | N/A (acts via gene expression) | Induces EAAT2 transcription via the NF-κB pathway. |
| Parawixin1 | Positive Allosteric Modulator (PAM) | Increases glutamate uptake by ~70% | Selective for EAAT2 over EAAT1 and EAAT3. |
Key Experimental Protocols
The evaluation of compounds targeting EAAT2 relies on robust and reproducible experimental protocols. A cornerstone of this evaluation is the radiolabeled glutamate uptake assay.
Radiolabeled Glutamate Uptake Assay
This assay measures the ability of a compound to modulate the uptake of radiolabeled glutamate (e.g., [³H]-L-glutamate) into cells expressing the target transporter.
1. Cell Culture and Transfection:
-
Cells, such as COS-7 or HEK293, are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the specific human EAAT subtype (EAAT1, EAAT2, or EAAT3) using a suitable transfection reagent. Control cells are transfected with an empty vector.
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer.
-
The cells are then incubated with the test compound (e.g., this compound) at various concentrations for a predetermined period (e.g., 10-30 minutes) at room temperature.
-
Following pre-incubation, a solution containing a fixed concentration of radiolabeled L-glutamate and unlabeled L-glutamate is added to each well to initiate the uptake reaction.
-
The uptake is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.
3. Measurement and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The data are analyzed to determine the concentration-response relationship of the test compound. For activators like this compound, the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect) is calculated. For inhibitors, the IC₅₀ value (the concentration at which the compound inhibits 50% of the transporter activity) is determined.
-
To assess selectivity, the same assay is performed in parallel on cells expressing other EAAT subtypes (EAAT1, EAAT3, etc.).
Visualizing Key Pathways and Workflows
Understanding the signaling pathways that regulate EAAT2 and the experimental workflow for evaluating compound specificity is crucial for interpreting the data.
Caption: Signaling pathways regulating EAAT2 expression.
Caption: Experimental workflow for specificity evaluation.
References
- 1. bioivt.com [bioivt.com]
- 2. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of EAAT2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1), is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system.[1][2] Its dysfunction is implicated in a variety of neurological and psychiatric disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and stroke.[3][4][5] Positive allosteric modulators (PAMs) of EAAT2 represent a promising therapeutic strategy to enhance glutamate uptake and mitigate excitotoxicity without directly activating glutamate receptors. This guide provides a head-to-head in vitro comparison of prominent EAAT2 PAMs based on published experimental data.
Mechanism of Action of EAAT2 PAMs
EAAT2 PAMs bind to a site on the transporter distinct from the glutamate binding site. This allosteric binding event is thought to induce a conformational change in the transporter that increases the rate of glutamate translocation across the cell membrane, thereby enhancing the transporter's efficiency. This mechanism increases the maximal transport velocity (Vmax) without significantly altering the affinity of the transporter for glutamate (Km).
Caption: Mechanism of EAAT2 Positive Allosteric Modulation.
Comparative In Vitro Performance of EAAT2 PAMs
The following table summarizes the in vitro potency and efficacy of several well-characterized EAAT2 PAMs from glutamate uptake assays. These assays typically utilize cell lines (e.g., COS-7) transiently transfected with the human EAAT2 transporter or primary astrocyte cultures that endogenously express EAAT2. The data is presented as EC50, the concentration of the PAM that elicits 50% of its maximal effect, and Emax, the maximal enhancement of glutamate uptake relative to baseline.
| Compound | Cell Type | EC50 (nM) | Efficacy (% of Control) | Selectivity | Reference |
| GT949 | COS-7 cells | 0.26 ± 0.03 | ~170% | Selective for EAAT2 over EAAT1 and EAAT3 | |
| Primary Astrocytes | ~1.0 | Not Reported | |||
| GT951 | COS-7 cells | 0.8 ± 0.3 | ~170% | Selective for EAAT2 over EAAT1 and EAAT3 | |
| Primary Astrocytes | ~0.3 | Not Reported | |||
| DA-023 (Cmpd 4) | COS-7 cells | 1.0 ± 0.8 | 157.3 ± 10.3% | Selective for EAAT2 over EAAT1 and EAAT3 | |
| NA-014 (Cmpd 40) | COS-7 cells | 3.5 ± 2.0 | 167.3 ± 8.3% | Selective for EAAT2 over EAAT1 and EAAT3 |
Experimental Protocols
A generalized protocol for assessing the in vitro activity of EAAT2 PAMs is provided below. Specific parameters may vary between studies.
[3H]Glutamate Uptake Assay in Transfected COS-7 Cells
This assay is a common method for quantifying the activity of EAAT2 and the modulatory effects of test compounds.
Caption: Workflow for a [3H]Glutamate Uptake Assay.
1. Cell Culture and Transfection:
-
COS-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with a plasmid vector containing the coding sequence for human EAAT2 using a suitable transfection reagent (e.g., Lipofectamine).
2. Glutamate Uptake Assay:
-
24-48 hours post-transfection, cells are seeded into 24-well plates.
-
On the day of the assay, cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of the EAAT2 PAM or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake is initiated by adding KRH buffer containing a fixed concentration of [3H]L-glutamate and unlabeled L-glutamate.
-
The reaction is stopped after a short incubation period (e.g., 10 minutes) by aspirating the uptake solution and washing the cells rapidly with ice-cold KRH buffer.
-
Cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
3. Data Analysis:
-
The amount of [3H]glutamate uptake is normalized to the protein content in each well.
-
Non-specific uptake is determined in the presence of a high concentration of a non-transported inhibitor (e.g., L-threo-β-benzyloxyaspartate, TBOA).
-
Dose-response curves are generated by plotting the percentage of stimulation of glutamate uptake against the log concentration of the PAM.
-
EC50 and Emax values are calculated using non-linear regression analysis.
Selectivity Assays
To determine the selectivity of the PAMs, similar glutamate uptake assays are performed in cells transfected with other EAAT subtypes, such as EAAT1 and EAAT3. The lack of a significant increase in glutamate uptake in these cells indicates selectivity for EAAT2.
Conclusion
The in vitro data presented here highlight a series of potent and selective EAAT2 PAMs. Compounds such as GT949, GT951, DA-023, and NA-014 have demonstrated the ability to significantly enhance EAAT2-mediated glutamate uptake at nanomolar concentrations. These findings underscore the potential of EAAT2 allosteric modulation as a therapeutic avenue for neurological disorders associated with glutamate excitotoxicity. Further research, including in vivo studies, is necessary to translate these promising in vitro results into clinically effective treatments.
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of GT949 Analogs: A Comparative Guide to Preclinical Efficacy
A notable gap in the current scientific literature is the absence of published in vivo efficacy data for GT949 and its analogs. Research on this class of compounds is presently in the preclinical phase, focusing on in vitro validation. This guide therefore provides a comprehensive comparison of the available in vitro data to objectively assess the performance of GT949 and its analogs as potential neuroprotective agents.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the excitatory amino acid transporter 2 (EAAT2). Herein, we summarize the quantitative data on the potency and selectivity of GT949 analogs, detail the experimental protocols for key in vitro assays, and visualize the proposed mechanism of action and experimental workflows.
Comparative Analysis of GT949 Analogs
GT949 has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2, a transporter crucial for clearing glutamate from the synaptic cleft.[1][2] Dysregulation of glutamate transport is implicated in various neurological disorders, making EAAT2 an attractive therapeutic target. The following tables summarize the structure-activity relationship (SAR) and neuroprotective effects of GT949 and its analogs based on published in vitro studies.
Structure-Activity Relationship of GT949 Analogs on EAAT2-Mediated Glutamate Uptake
The potency of GT949 and its analogs as modulators of EAAT2 has been evaluated in COS-7 cells expressing the transporter. The data reveals a series of compounds with varying activities, from potent PAMs to negative allosteric modulators (NAMs) and inactive compounds.[3][4]
| Compound | Mechanism of Action on EAAT2 | EC50/IC50 (nM) | Selectivity Notes |
| GT949 | PAM | EC50 = 0.26 ± 0.03 | Selective for EAAT2; no effect on EAAT1 and EAAT3.[3] |
| GT949A (Enantiomer A) | PAM | EC50 = 0.041 ± 0.01 | ~20-fold more potent than GT949B. |
| GT949B (Enantiomer B) | PAM | EC50 = 0.89 ± 0.42 | |
| GT951 | PAM | EC50 = 0.8 ± 0.3 | Selective for EAAT2; no effect on EAAT1 and EAAT3. |
| GT996 | Inactive | - | Inactive on EAAT2. |
| GT835 | NAM | Less potent NAM | - |
| GT729 | NAM | Modest NAM | - |
| DA-023 (Analog 4) | PAM | - | Selective EAAT2 PAM. |
| NA-014 (Analog 40) | PAM | - | Selective EAAT2 PAM. |
In Vitro Neuroprotective Effects of GT949
GT949 has demonstrated neuroprotective properties in primary culture models of glutamate-mediated excitotoxicity. These experiments highlight the potential of EAAT2 PAMs to mitigate neuronal damage caused by excessive glutamate.
| Experimental Model | Insult | GT949 Concentration | Outcome |
| Bilaminar coculture of neurons and glia | Acute 100 µM glutamate | 10 nM | Showed a neuroprotective effect. |
| Mixed neuron-glia cultures | Prolonged glutamate insult | 10 nM | Showed neuroprotective effects. |
| Mixed neuron-glia cultures | Oxidative stress (H2O2) | 10 nM | No significant neuroprotective effects. |
The neuroprotective effect of GT949 is linked to its action on EAAT2, as the effect was abolished when co-incubated with an EAAT2 inhibitor. However, it is important to note that a recent 2024 study has raised questions about the reproducibility of GT949's activity as an EAAT2 activator under certain experimental conditions, suggesting further investigation is needed.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to validate the efficacy of GT949 and its analogs.
EAAT2-Mediated Glutamate Uptake Assay
This assay quantifies the ability of a compound to modulate the uptake of glutamate by cells expressing the EAAT2 transporter.
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with cDNA encoding for human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent.
Glutamate Uptake Assay:
-
Transfected cells are seeded in 24-well plates and allowed to adhere.
-
The cells are washed with a sodium-containing buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., GT949 or its analogs) for 10 minutes at 37°C.
-
[³H]-L-glutamate (typically 50 nM) is added to each well, and the incubation continues for 5 minutes at 37°C.
-
The uptake is terminated by washing the cells with a cold sodium-free buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a non-selective EAAT inhibitor (e.g., TBOA).
-
Data is analyzed to determine the EC50 or IC50 values of the test compounds.
Glutamate-Induced Excitotoxicity Neuroprotection Assay
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
Primary Neuronal Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in a suitable neurobasal medium supplemented with B27 and glutamine.
-
Cultures are maintained for a period that allows for the development of mature synaptic connections (e.g., 14 days in vitro).
Excitotoxicity and Neuroprotection Assay:
-
Mature neuronal cultures are pre-treated with the test compound (e.g., GT949) for a specified period.
-
Excitotoxicity is induced by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15 minutes for acute insult or longer for prolonged insult).
-
The glutamate-containing medium is then removed, and the cells are washed and returned to a fresh culture medium containing the test compound.
-
After 24 hours, neuronal viability is assessed using methods such as:
-
Immunocytochemistry: Staining for neuronal markers (e.g., MAP2 or NeuN) and cell nuclei (e.g., DAPI) to quantify surviving neurons.
-
LDH Assay: Measurement of lactate dehydrogenase release into the culture medium as an indicator of cell death.
-
MTT Assay: A colorimetric assay to measure cellular metabolic activity, which correlates with cell viability.
-
-
The neuroprotective effect is quantified by comparing the survival of neurons in the presence of the test compound to those treated with glutamate alone.
Visualizations
The following diagrams illustrate the proposed signaling pathway for GT949 analogs and a typical experimental workflow for their in vitro validation.
Caption: Proposed signaling pathway of GT949 analogs as EAAT2 PAMs.
Caption: Experimental workflow for in vitro efficacy validation.
References
Assessing the Therapeutic Potential of GT 949 Versus Other Neuroprotectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a critical endeavor in the face of debilitating neurological disorders. This guide provides a comparative analysis of a novel investigational agent, GT 949, against established neuroprotectants, with a focus on their mechanisms of action, preclinical data, and therapeutic potential.
Introduction to Neuroprotection and Key Therapeutic Strategies
Neuroprotection aims to prevent or slow down the process of neuronal cell death triggered by acute injuries like stroke or chronic neurodegenerative diseases. Key strategies in this field include the modulation of glutamate excitotoxicity, reduction of oxidative stress, and anti-inflammatory approaches. This guide will compare this compound, a novel modulator of glutamate transport, with two widely recognized neuroprotective agents, Riluzole and Edaravone, which act through distinct mechanisms.
Mechanism of Action
This compound: Enhancing Glutamate Clearance
This compound is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2] EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft, thereby preventing the excessive neuronal stimulation that leads to excitotoxicity.[3][4] By binding to an allosteric site on the EAAT2 protein, this compound increases the maximal rate of glutamate transport (Vmax) without affecting the transporter's affinity for glutamate.[3] This enhanced clearance of glutamate is a promising strategy for neuroprotection in conditions associated with excitotoxicity.
Figure 1: Mechanism of Action of this compound.
Riluzole: A Multi-Target Approach to Glutamate Modulation
Riluzole is an approved treatment for amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are multifactorial. It is known to inhibit the release of glutamate from presynaptic terminals and also to enhance the activity of glutamate transporters. Some studies suggest that riluzole can increase the expression and activity of glutamate transporters like GLAST and GLT1 (the rodent equivalent of EAAT2).
Edaravone: A Potent Antioxidant
Edaravone, also approved for the treatment of ALS, functions primarily as a free radical scavenger. Oxidative stress is a major contributor to neuronal damage in many neurological disorders. Edaravone effectively quenches harmful reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
Comparative In Vitro Efficacy of this compound
To date, the evaluation of this compound has been limited to in vitro studies. These studies have demonstrated its high potency and selectivity for EAAT2.
| Parameter | This compound | Riluzole | Edaravone |
| Primary Mechanism | Positive Allosteric Modulator of EAAT2 | Glutamate Release Inhibitor / Glutamate Transporter Activator | Free Radical Scavenger |
| EC50 (for primary target) | 0.26 nM (for EAAT2) | Micromolar range (varies by target) | Not applicable (scavenger) |
| Effect on Glutamate Transport | Increases Vmax of EAAT2-mediated uptake | May enhance glutamate uptake | No direct effect |
| Demonstrated In Vitro Neuroprotection | Protection against glutamate-induced excitotoxicity | Protection against various neurotoxic insults | Protection against oxidative stress-induced cell death |
Experimental Protocols
In Vitro Glutamate Uptake Assay for this compound
This protocol is a summary of methods described in the literature for assessing the activity of EAAT2 modulators.
Figure 2: Workflow for In Vitro Glutamate Uptake Assay.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Monkey Kidney (COS-7) cells stably expressing the human EAAT2 transporter are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is replaced with a buffer containing varying concentrations of this compound or a vehicle control. The cells are incubated for a predetermined time.
-
Substrate Addition: Radiolabeled [3H]-glutamate is added to each well to initiate the uptake reaction.
-
Uptake Period: The reaction is allowed to proceed for a short, defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-glutamate.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Measurement of Radioactivity: The amount of intracellular [3H]-glutamate is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Vmax (the maximum rate of transport).
Discussion and Future Directions
The in vitro data for this compound is promising, highlighting its potential as a highly potent and selective neuroprotective agent targeting glutamate excitotoxicity. Its mechanism of action, by enhancing the endogenous glutamate clearance system, is a distinct and potentially more nuanced approach compared to direct glutamate receptor antagonists, which can interfere with normal synaptic transmission.
However, a significant limitation in the current assessment of this compound is the absence of published in vivo data. Preclinical studies in animal models of stroke or neurodegenerative diseases are crucial to evaluate its efficacy, safety, and pharmacokinetic/pharmacodynamic profile. Some reports suggest that this compound has poor drug-like properties, including rapid metabolic clearance, which may have hindered its in vivo evaluation. In contrast, both Riluzole and Edaravone have undergone extensive preclinical and clinical testing, leading to their approval for clinical use in ALS.
Future research should focus on:
-
In Vivo Efficacy Studies: Evaluating the neuroprotective effects of this compound in relevant animal models of neurological disorders.
-
Pharmacokinetic Optimization: If the current form of this compound has limitations, medicinal chemistry efforts could focus on developing analogs with improved drug-like properties.
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing this compound with other neuroprotectants would provide a clearer understanding of its relative therapeutic potential.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with neuroprotectants that have different mechanisms of action, such as antioxidants like Edaravone.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GT 949
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of GT 949, a selective excitatory amino acid transporter-2 (EAAT2) positive allosteric modulator. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
While specific hazard information for this compound is not fully detailed in publicly available safety data sheets (SDS), it is prudent to handle this compound with care, assuming it may have unknown toxicological properties. All personnel handling this compound should wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
II. This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for the correct segregation and labeling of waste.
| Property | Value | Source |
| Chemical Name | 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one | [1][2] |
| CAS Number | 460330-27-2 | [1][2][3] |
| Molecular Formula | C30H37N7O2 | |
| Molecular Weight | 527.66 g/mol | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
III. Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations. The following protocol provides a general framework; however, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Waste Disposal
-
Waste Identification and Classification :
-
Determine if the this compound waste is hazardous. Since a full hazard profile is not available, it is best practice to treat all waste containing this compound as hazardous chemical waste.
-
This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, vials, and absorbent paper).
-
-
Waste Segregation :
-
Solid Waste : Collect solid this compound waste, including contaminated labware like vials and spatulas, in a dedicated, properly labeled hazardous waste container. Do not mix with non-hazardous trash.
-
Liquid Waste :
-
Solutions of this compound, particularly those dissolved in DMSO, should be collected in a separate, compatible liquid waste container.
-
Do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's EHS guidelines.
-
Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous waste.
-
-
Sharps : Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Waste Container Management :
-
Compatibility : Use containers made of materials compatible with the waste they hold. For this compound in DMSO, a high-density polyethylene (HDPE) container is typically appropriate.
-
Labeling : As soon as the first drop of waste is added, label the container with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide"). Do not use abbreviations.
-
The approximate concentrations or percentages of each component.
-
The date waste accumulation began.
-
The name of the principal investigator or laboratory contact.
-
-
Storage :
-
Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in the container opening.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Segregate the this compound waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
-
-
Arranging for Disposal :
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time.
-
Once a waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS department to schedule a waste pickup.
-
Follow all institutional procedures for requesting a waste pickup, which may involve an online system or specific forms.
-
IV. Spill Management
In the event of a spill of this compound powder or solution:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For a solid spill, gently cover with absorbent material to avoid raising dust.
-
For a liquid spill, absorb the material with vermiculite or another suitable absorbent.
-
Collect all contaminated materials into a hazardous waste container, label it appropriately, and arrange for disposal through EHS.
V. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling GT 949
Extensive searches for a substance identified as "GT 949" have not yielded any specific safety data sheets (SDS), handling procedures, or experimental protocols. This identifier does not correspond to a publicly documented chemical or substance in available safety and chemical databases.
To ensure the safety of all laboratory personnel, it is crucial to have accurate and verified information before handling any chemical. Without access to a verified Safety Data Sheet, it is not possible to provide recommendations for personal protective equipment (PPE), detail operational and disposal plans, or generate the specific diagrams and data tables requested.
To receive the detailed safety and handling information you require, please provide one of the following:
-
Correct Chemical Name: The systematic or common name of the substance.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Alternative Identifier: Any other recognized code or designation for this substance.
Once a valid identifier is provided, a comprehensive guide to handling the substance, including all the elements you have requested, can be developed. Your safety is our primary concern, and we are committed to providing accurate and actionable information to support your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
